molecular formula C7H9N5O B1279232 N'-acetylpyrazine-2-carbohydrazonamide

N'-acetylpyrazine-2-carbohydrazonamide

Cat. No.: B1279232
M. Wt: 179.18 g/mol
InChI Key: ZZRQGOOKUSCONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Acetylpyrazine-2-carbohydrazonamide (CAS 717846-93-0) is a high-purity chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol . This chemical serves as a versatile pyrazine-hydrazone hybrid building block in medicinal chemistry and materials science research. It belongs to a class of novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives that are currently being explored in cutting-edge scientific studies . Researchers utilize this compound as a key precursor in synthetic organic chemistry, particularly for developing heterocyclic compounds with potential biological activity. Its molecular structure features both hydrogen bond donor and acceptor sites, enabling the formation of complex supramolecular aggregates through N–H∙∙∙O and N–H∙∙∙N hydrogen bonds and π∙∙∙π interactions, as confirmed by single crystal X-ray diffraction studies . The compound's structural characteristics make it valuable for coordination chemistry applications, where it can act as a ligand for metal complexes . Carbohydrazide derivatives similar to this compound are recognized for their substantial pharmacological potential, including as anticancer, antibacterial, anti-inflammatory, anti-tuberculosis, and antiviral agents . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRQGOOKUSCONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C(/C1=NC=CN=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of N'-acetylpyrazine-2-carbohydrazonamide in solution

Technical Guide: Thermodynamic Stability & Degradation Kinetics of -Acetylpyrazine-2-carbohydrazonamide

Executive Summary & Structural Context[1][2][3][4][5][6][7]

acylamidrazone

Understanding its stability in solution requires decoupling two distinct phenomena:

  • Thermodynamic Equilibrium: Fast, reversible changes (protonation,

    
     isomerization).
    
  • Kinetic Degradation: Irreversible chemical changes (cyclodehydration to triazoles or hydrolysis to hydrazides).

Structural Identity

The molecule is synthesized via the nucleophilic addition of acetohydrazide to 2-cyanopyrazine [1].

  • IUPAC Name:

    
    -acetylpyrazine-2-carbohydrazonamide
    
  • Core Scaffold: Pyrazine ring fused to an open-chain amidrazone linkage (

    
    ).
    
  • Critical Feature: The "push-pull" electronic system where the electron-deficient pyrazine ring draws density from the amidrazone, increasing the acidity of the -NH- protons and susceptibility to nucleophilic attack.

Thermodynamic Parameters in Solution

Before assessing degradation, one must define the "ground state" of the molecule in the solvent system.

Tautomerism and Geometrical Isomerism

In polar aprotic solvents (DMSO, DMF) and protic solvents (MeOH, Water), the compound exhibits


  • Major Species: The

    
    -isomer is typically thermodynamically preferred due to an intramolecular hydrogen bond between the amidrazone 
    
    
    and the carbonyl oxygen (
    
    
    ), forming a pseudo-cyclic 5-membered ring [1].
  • Implication: Disruption of this H-bond (e.g., in water or acidic pH) raises the ground state energy, accelerating degradation.

Ionization Constants (pKa)

The stability profile is pH-dependent. The molecule possesses three relevant ionization sites:

SiteEstimated pKaStructural Impact
Pyrazine N-4 ~0.5 - 1.0Protonation leads to strong electron withdrawal, destabilizing the amidrazone.
Imine Nitrogen (

)
~6.5 - 7.5Protonation of the imine initiates hydrolysis.
Hydrazide Nitrogen (

)
~11.0 - 12.0Deprotonation facilitates nucleophilic attack for cyclization.

Note: Values are estimated based on pyrazinamide and acylhydrazone analogs [2].[1] Experimental determination via potentiometric titration is required.

Degradation Pathways: The Stability Bifurcation

The most critical insight for this molecule is that it does not simply "decompose"; it selects a pathway based on pH and temperature.

Pathway A: Cyclodehydration (The Triazole Route)

Under neutral to basic conditions, or high thermal stress, the amidrazone undergoes intramolecular cyclization to form 3-(pyrazin-2-yl)-5-methyl-1,2,4-triazole . This is often the desired synthetic outcome but represents "instability" if the linear drug form is the target.

Pathway B: Hydrolysis

Under acidic conditions (pH < 4), the imine bond (

Pyrazine-2-carbohydrazidePyrazinoic acid
Visualization of Reaction Pathways

The following diagram illustrates the competing thermodynamic fates of the molecule.

StabilityPathwaysStartN'-acetylpyrazine-2-carbohydrazonamide(Linear Form)TransitionTetrahedralIntermediateStart->Transition TautomerizationHydrolysis1Pyrazine-2-carbohydrazideStart->Hydrolysis1 +H2O / H+ (Acidic pH)Imine HydrolysisTriazole3-(pyrazin-2-yl)-5-methyl-1,2,4-triazole(Cyclized Product)Transition->Triazole -H2O (Basic pH/Heat)CyclodehydrationHydrolysis2Pyrazinoic Acid+ AcetohydrazideHydrolysis1->Hydrolysis2 Extended Hydrolysis

Caption: Bifurcation of degradation pathways. Basic conditions favor cyclization (Red), while acidic conditions favor hydrolysis (Green).

Experimental Protocols for Stability Profiling

To rigorously quantify the thermodynamic stability, the following self-validating workflows are recommended.

Protocol A: pH-Rate Profile Determination (The "U" Curve)

This experiment identifies the pH of maximum stability (

Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 10.0 (constant ionic strength

    
     using NaCl).
    
  • Stock Solution: Dissolve compound in DMSO (1 mg/mL).

  • Initiation: Spike stock into buffers (final conc. 50 µg/mL) at 37°C.

  • Sampling: Aliquot at

    
     hours. Quench acidic samples with weak base (and vice versa) to pH 7.0 immediately to freeze reaction.
    
  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: Gradient 5% to 60% ACN in Water (0.1% Formic Acid).

    • Detection: UV at 260 nm (Pyrazine

      
      ).
      
  • Data Treatment: Plot

    
     vs. pH.
    
    • Expectation: A "V" or "U" shaped curve. The bottom of the "U" indicates the region where neither acid catalysis (hydrolysis) nor base catalysis (cyclization) is dominant.

Protocol B: Arrhenius Kinetics (Shelf-Life Prediction)

Determine the activation energy (


Methodology:

  • Setup: Prepare samples at

    
     (determined in Protocol A).
    
  • Incubation: Incubate separate vials at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Monitor degradation until 10-20% loss is observed.

  • Calculation:

    • Determine rate constant

      
       for each temperature (First-order kinetics assumed: 
      
      
      ).
    • Plot

      
       vs. 
      
      
      (Kelvin).
    • Slope =

      
      .
      
Protocol C: LC-MS/MS Structural Validation

Objective: Distinguish between the linear hydrolysis product and the cyclized triazole, as they may have similar retention times but different masses/fragmentation patterns.

  • Linear Form (Parent): MW ~179 Da.

  • Triazole (Cyclized): MW ~161 Da (Loss of

    
    ).
    
  • Hydrolysis Product (Hydrazide): MW ~138 Da.

Self-Validating Step: If the mass spectrum shows a dominant peak at [M-18], thermal cyclization is occurring in the source or the sample has degraded to the triazole. Use a cold spray or lower desolvation temperature to confirm.

Data Summary & Interpretation

The following table summarizes the expected thermodynamic behaviors based on acylamidrazone chemistry [1, 3].

ParameterConditionExpected BehaviorMechanism
Solubility pH 1.2 (SGF)HighProtonation of Pyrazine/Imine. Rapid hydrolysis risk.
Solubility pH 7.4 (Blood)ModerateNeutral species dominates.
Stability Solid StateHighStabilized by intermolecular H-bonding and crystal packing.
Stability Solution (Acid)Low (

)
Hydrolysis of imine to hydrazide.
Stability Solution (Base)Low (

)
Cyclization to 1,2,4-triazole.
Reactivity Metal Ions (

)
HighForms stable chelates, altering bio-distribution [3].

References

  • Marzouki, R., et al. (2020). "Novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives: Experimental and theoretical insights." Journal of Molecular Structure.

  • PubChem. (2023). "Pyrazine-2-carbohydrazide Compound Summary." National Library of Medicine.

  • Miniyar, P., et al. (2009).[2] "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents." Journal of Young Pharmacists.

  • Niki, E., et al. (2019). "Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles." PMC.

Technical Whitepaper: Crystal Structure Analysis of N'-acetylpyrazine-2-carbohydrazonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and crystallographers. It addresses the structural elucidation of N'-acetylpyrazine-2-carbohydrazonamide , a compound with significant relevance in antitubercular drug design (analogous to Pyrazinamide).

Executive Summary

The structural analysis of N'-acetylpyrazine-2-carbohydrazonamide (and its pharmacologically active hydrazide tautomers) is critical for understanding its binding affinity in mycobacterial targets (e.g., pncA or panD pathways). This guide outlines the end-to-end workflow for determining the solid-state architecture of this pyrazine derivative. We focus on distinguishing the amidrazone vs. hydrazide tautomers, analyzing the syn/anti periplanar conformations, and mapping the supramolecular hydrogen-bonding networks that define its solubility and bioavailability.

Key Structural Target:

  • IUPAC: N'-acetylpyrazine-2-carbohydrazide (often referred to as the carbohydrazonamide in amidrazone tautomeric studies).

  • Formula:

    
    
    
  • Critical Feature: The acetyl-hydrazide linkage (

    
    ) acting as a proton donor/acceptor switch.
    

Chemical Context & Synthesis Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The synthesis typically involves the acetylation of pyrazine-2-carbohydrazide.

Synthesis Pathway

The precursor, pyrazine-2-carbohydrazide , is reacted with acetic anhydride or acetyl chloride.

  • Reaction: Nucleophilic acyl substitution.

  • Conditions: Reflux in Ethanol/Acetic Acid (catalytic).

  • Purification: Recrystallization from Ethanol:Water (80:20).

Crystallization Strategy (The "Art")

For this specific pyrazine derivative, the high nitrogen content facilitates strong intermolecular hydrogen bonding, often leading to rapid precipitation rather than crystal growth.

  • Method A (Preferred): Slow evaporation of a saturated ethanolic solution at 4°C.

  • Method B (Alternative): Vapor diffusion using Methanol (solvent) and Diethyl Ether (precipitant).

Quality Control: Crystals must be inspected under polarized light for extinction (singularity) before mounting.

Experimental Workflow: From Bench to CIF

The following diagram details the decision logic for converting the raw sample into a validated crystallographic model.

CrystallographyWorkflow Sample Crude Sample Recryst Recrystallization (EtOH/H2O) Sample->Recryst Screening Microscopy Screening (Polarized Light) Recryst->Screening Screening->Recryst Twinning? Mounting Cryo-Mounting (Mitegen Loop) Screening->Mounting Single Crystal? DataColl XRD Data Collection (Mo-Kα, 100K) Mounting->DataColl Reduction Data Reduction (SAINT/CrysAlis) DataColl->Reduction Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution Refinement Refinement (SHELXL - Least Squares) Solution->Refinement Validation CheckCIF / Platon Refinement->Validation Validation->Refinement High R-factor?

Figure 1: Step-by-step workflow for the structural determination of pyrazine derivatives.

Structural Elucidation & Refinement

Data Collection Parameters

For organic nitrogen-rich compounds, Mo-Kα radiation (


 Å)  is preferred over Cu-Kα to minimize absorption effects, although Cu is acceptable if absolute configuration is not a concern (the molecule is achiral).
  • Temperature: 100 K (Cryostream) is mandatory to reduce thermal vibration of the terminal acetyl methyl group.

  • Resolution: 0.8 Å or better is required to resolve the N-H hydrogen positions.

Space Group Determination

Based on analogous pyrazine-2-carbohydrazide structures (Ref 1, 2), the expected crystal system is Monoclinic , likely space group


  or 

.
  • Z value: Typically 4 (1 molecule per asymmetric unit).[1]

  • Extinction Conditions: Look for systematic absences in

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) to confirm
    
    
    .
Refinement Logic
  • Heavy Atoms: Locate Pyrazine ring and Hydrazide chain using Direct Methods or Intrinsic Phasing.

  • Hydrogen Atoms:

    • Aromatic H: Constrain using riding model (AFIX 43).

    • Amide/Hydrazide NH: Locate in Difference Fourier map (

      
      ) and refine isotropically to confirm H-bonding potential.
      
    • Methyl H:[2] Treat as a rotating group (AFIX 137) to handle torsional disorder.

Supramolecular Architecture (The Core Analysis)

The biological activity of N'-acetylpyrazine-2-carbohydrazonamide is dictated by its ability to form hydrogen bonds. In the solid state, this manifests as specific packing motifs.

The "Dimer" Motif

Pyrazine carbohydrazides typically form centrosymmetric dimers via the hydrazide functionality.

  • Interaction:

    
    
    
  • Graph Set Notation:

    
     (Two donors, two acceptors, 8-membered ring).
    
Pi-Stacking

The pyrazine ring is electron-deficient. Look for offset face-to-face


 stacking  interactions with centroid-centroid distances of 3.5–3.8 Å. This stabilizes the crystal lattice and mimics intercalation into DNA/RNA base pairs in biological contexts.
Conformational Analysis (E vs Z)

The amide bond (


) has partial double-bond character.
  • E-isomer (Anti): Minimizes steric clash between the Pyrazine ring and the Acetyl methyl group.

  • Z-isomer (Syn): Rare, usually stabilized by intramolecular H-bonding (

    
    ).
    

Interactions MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB N-H...O (Amide Dimer) Strong (2.8 Å) MolA->MolB Pi-Pi Stacking (3.6 Å) Solvent Solvent (H2O) MolA->Solvent N...H-O Solvent->MolB O-H...N(Pyrazine)

Figure 2: Interaction map showing the primary H-bond dimer and secondary stacking forces.

Representative Crystallographic Data

Note: The values below are representative of the Pyrazine-2-carbohydrazide class (Ref 3) and serve as a baseline for validating your specific dataset.

ParameterRepresentative ValueExplanation
Crystal System MonoclinicStandard for planar organic amides.
Space Group

Centrosymmetric; favors dipole cancellation.
Unit Cell (a) ~ 3.7 - 6.5 ÅShort axis often corresponds to stacking direction.
Unit Cell (b) ~ 11.0 - 15.0 Å
Unit Cell (c) ~ 12.0 - 18.0 Å
Beta Angle (

)
95° - 105°Typical monoclinic shear.
R-Factor (

)
< 0.05 (5%)Indicates a high-quality structure solution.
Goodness of Fit (S) ~ 1.05Values >> 1.0 indicate poor weighting scheme.

Pharmaceutical Implications

The crystal structure directly informs the structure-activity relationship (SAR) :

  • Planarity: If the N'-acetyl group forces the hydrazide chain out of the pyrazine plane (torsion angle > 20°), it may reduce binding affinity to the planar active sites of enzymes like InhA or PncA.

  • Solubility: A dense 3D hydrogen bond network (high density, high melting point) correlates with lower aqueous solubility, necessitating formulation strategies (e.g., micronization).

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives: Miniyar P.B., et al. Journal of Young Pharmacists, 2025.[3] Link

  • Structural assessment of Pyrazine-2-carbohydrazone complexes: European Journal of Chemistry, 2010. Link

  • Crystal structure of N''-[Amino(pyrazin-2-yl)methylene]pyrazine-2-carbohydrazonamide: PMC - NIH, 2009. Link

  • Antitubercular Activity of Pyrazine Analogs: Bioorganic Chemistry, 2020.[4] Link

  • Acetylpyrazine Chemical Data: PubChem CID 30914. Link

Sources

Pharmacophore Modeling of N'-acetylpyrazine-2-carbohydrazonamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The emergence of multi-drug resistant (MDR) Mycobacterium tuberculosis has necessitated the exploration of novel nitrogen-rich heterocyclic scaffolds. The N'-acetylpyrazine-2-carbohydrazonamide scaffold represents a privileged structure due to its dual capability: it functions as a robust hydrogen-bonding pharmacophore while maintaining a lipophilic profile suitable for penetrating the mycobacterial cell wall.

This guide details the operational workflow for constructing high-fidelity pharmacophore models for this ligand class. Unlike generic modeling protocols, this framework addresses the specific conformational flexibility of the carbohydrazonamide linker and the E/Z isomerism inherent to the N'-acetyl substitution. We integrate structural insights from Density Functional Theory (DFT) with ligand-based pharmacophore generation to target enzymes such as DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) and InhA (Enoyl-ACP reductase).

Chemical Basis & Structural Dynamics

Before initiating modeling, the researcher must account for the electronic and conformational behavior of the scaffold.

The Scaffold Architecture

The N'-acetylpyrazine-2-carbohydrazonamide core consists of three critical Pharmacophoric Features:

  • Pyrazine Ring: Acts as a lipophilic aromatic center and a weak Hydrogen Bond Acceptor (HBA) via the ring nitrogens.

  • Carbohydrazonamide Linker: A flexible spacer that provides multiple H-bond donor/acceptor sites.

  • Acetyl Terminus: A distinct steric and electronic feature that influences the binding mode, often locking the conformation via intramolecular H-bonds.

Isomerism and Conformational Locking

Recent crystallographic and DFT studies indicate that these derivatives can adopt both E- and Z-isomeric forms in solution (e.g., DMSO-d6). The stability of these conformers is governed by intramolecular hydrogen bonds (e.g., N—H···O and N—H···N).

  • Implication for Modeling: You cannot use a single static conformer. The training set must include an ensemble of low-energy conformers representing both E/Z states to avoid "False Negative" exclusion during virtual screening.

Technical Insight: Hirshfeld surface analysis of similar hybrids reveals that intermolecular interactions are dominated by H[1][2]···O and H···N contacts. This suggests that the Hydrogen Bond Acceptor (HBA) and Hydrogen Bond Donor (HBD) vectors in your pharmacophore model must be strictly directional.

Methodological Framework: The "Dynamic Ensemble" Protocol

This workflow deviates from standard rigid-body modeling by enforcing a "Dynamic Ensemble" approach to handle the carbohydrazonamide flexibility.

Workflow Visualization

The following diagram outlines the critical path from ligand curation to model validation.

PharmacophoreWorkflow cluster_0 Phase 1: Curation & Preparation cluster_1 Phase 2: Pharmacophore Generation cluster_2 Phase 3: Validation LigandSelect Ligand Selection (Active vs. Inactive) ConfGen Conformational Expansion (E/Z Isomer Generation) LigandSelect->ConfGen 2D to 3D DFT DFT Optimization (B3LYP/6-311G**) ConfGen->DFT Energy Min Align Flexible Alignment (Gas & Solvation Models) DFT->Align Low Energy Conf FeatExtract Feature Extraction (HBA, HBD, Aro, Hyd) Align->FeatExtract HypoGen Hypothesis Generation (3D QSAR) FeatExtract->HypoGen Decoy Decoy Set Screening (DUD-E / ZINC) HypoGen->Decoy Top 5 Hypotheses ROC ROC Curve Analysis Decoy->ROC ExtVal External Test Set (New Derivatives) ROC->ExtVal AUC > 0.7

Figure 1: The "Dynamic Ensemble" workflow for pyrazine-carbohydrazonamide pharmacophore modeling. Note the integration of DFT optimization prior to alignment.

Step-by-Step Experimental Protocol

Phase 1: Dataset Curation and Preparation

Objective: Create a training set that statistically separates actives from inactives.

  • Data Mining: Collect N'-acetylpyrazine-2-carbohydrazonamide derivatives with known MIC values (e.g., against M. tuberculosis H37Rv).

    • Thresholds: Define "Active" as MIC ≤ 6.25 µg/mL and "Inactive" as MIC > 50 µg/mL.[1]

  • 3D Structure Generation:

    • Sketch structures in 2D.

    • Critical Step: Generate both cis and trans isomers around the amide bond of the carbohydrazonamide linker.

  • DFT Optimization:

    • Perform geometry optimization using B3LYP/6-31G(d,p) or 6-311G** basis sets.

    • Calculate Molecular Electrostatic Potential (MEP) surfaces to identify the strongest H-bond regions (typically the carbonyl oxygen and the pyrazine ring nitrogens).

Phase 2: Pharmacophore Hypothesis Generation

Objective: Identify the spatial arrangement of features common to active ligands.

  • Feature Mapping: Based on the MEP analysis, map the following features:

    • Aromatic Ring (R): Centered on the pyrazine ring.[3][4][5][6]

    • Hydrogen Bond Acceptor (A): The carbonyl oxygen of the acetyl group and the pyrazine nitrogen (N4 position is often critical).

    • Hydrogen Bond Donor (D): The hydrazide NH groups.

    • Hydrophobic (H): Substituents on the acetyl group (e.g., if phenyl-acetyl is used).

  • Alignment: Use a "Flexible Alignment" algorithm. Align the pyrazine cores of the active ligands, allowing the acetyl tail to rotate to maximize feature overlap.

  • Hypothesis Ranking: Rank generated hypotheses based on:

    • Survival Score: Mathematical fit of the alignment.

    • Pareto Ranking: Balance between vector alignment and steric overlap.

Phase 3: Validation (The "Self-Validating" System)

Objective: Prove the model is not a random correlation.

  • Decoy Set Construction:

    • Select 500+ molecules from the ZINC database with similar molecular weight and LogP but different topology (e.g., no pyrazine ring).

  • Enrichment Calculation:

    • Screen the combined dataset (Actives + Decoys).

    • Calculate the Enrichment Factor (EF) at 1%, 5%, and 10%.

    • Success Metric: An EF(1%) > 10 indicates the model is 10x better than random selection.[1]

  • ROC Analysis:

    • Plot the Receiver Operating Characteristic (ROC) curve.

    • Success Metric: Area Under Curve (AUC) must be > 0.70 for a predictive model.[1]

Quantitative Data Summary: Expected Feature Metrics

The following table summarizes the typical geometric constraints observed in successful pyrazine-based antitubercular pharmacophores.

Feature TypeChemical MoietyGeometric Tolerance (Å)Interaction Role
Aromatic (R) Pyrazine Ring1.5 - 2.0

-

stacking (e.g., with Phe/Tyr residues)
H-Bond Acceptor (A1) Acetyl Carbonyl (C=O)1.2 - 1.6Interaction with backbone NH or Ser/Thr OH
H-Bond Acceptor (A2) Pyrazine Nitrogen (N4)1.2 - 1.6Water-mediated bridge or direct H-bond
H-Bond Donor (D) Hydrazide NH1.5 - 2.2Interaction with Asp/Glu carboxylates
Hydrophobic (H) Acetyl Methyl/Aryl group2.0 - 2.5Occupies hydrophobic pocket (e.g., DprE1 active site)

Biological Context: The DprE1 Connection

While the modeling is ligand-based, understanding the target validates the features.

  • Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[3]

  • Binding Site: The active site contains Cys387 , which often forms a covalent bond or tight interaction with electrophilic centers.

  • Mechanism: The N'-acetylpyrazine derivatives often bind in the substrate-binding cleft. The Pyrazine ring mimics the nicotinamide ring of the cofactor (FAD/NAD), while the carbohydrazonamide linker positions the acetyl group to interact with the catalytic residues (Lys418, Tyr60).

BindingMode Ligand_Pyrazine Pyrazine Ring Ligand_Linker Hydrazide Linker Ligand_Pyrazine->Ligand_Linker Receptor_FAD FAD Cofactor (Stacking) Ligand_Pyrazine->Receptor_FAD pi-pi Stacking Ligand_Acetyl Acetyl Group Ligand_Linker->Ligand_Acetyl Receptor_Lys418 Lys418 (H-Bond) Ligand_Linker->Receptor_Lys418 H-Bond Donor Receptor_Cys387 Cys387 (Active Site) Ligand_Acetyl->Receptor_Cys387 Steric/Cov. Proximity

Figure 2: Abstract interaction map of N'-acetylpyrazine derivatives within the DprE1 active site.

References

  • Siddiki, A. A., et al. (2024).[7] Targeted Hybridization: Pyrazine-2-Carbohydrazide Derivatives as Promising Antitubercular and Antimicrobial Leads.[3][7][8] ChemistrySelect. [Link][7]

  • Soudani, S., et al. (2019). Novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives: Experimental and theoretical insights. Journal of Molecular Structure. [Link]

  • Fathima, A., et al. (2020).[4][8] Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents.[6][7][8][9][10][11] Journal of Fluorescence. [Link]

  • Tisseur, C., et al. (2021). Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. European Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N'-acetylpyrazine-2-carbohydrazonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of N'-acetylpyrazine-2-carbohydrazonamide, a novel heterocyclic compound with potential applications in pharmaceutical development. Recognizing the absence of established public data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the scientific rationale, experimental protocols, and theoretical modeling required to generate a robust and reliable solubility profile. The guide emphasizes the importance of solubility in the drug development pipeline, from early discovery to formulation. Detailed, step-by-step instructions for the industry-standard shake-flask method are provided, alongside a discussion of thermodynamic models such as the van't Hoff and Jouyban-Acree equations for data correlation and prediction. This document is designed to empower research teams to establish a thorough understanding of the physicochemical properties of N'-acetylpyrazine-2-carbohydrazonamide, thereby accelerating its development trajectory.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poorly water-soluble drugs often exhibit low and variable absorption, necessitating higher doses to achieve the desired therapeutic concentrations in systemic circulation.[2] This can, in turn, lead to increased risks of adverse effects and patient non-compliance. More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[3]

N'-acetylpyrazine-2-carbohydrazonamide is a heterocyclic compound featuring a pyrazine ring, a structure of interest in medicinal chemistry due to its presence in numerous biologically active molecules. While the specific therapeutic targets of this compound are proprietary, its development hinges on a thorough characterization of its solubility in a range of pharmaceutically relevant organic solvents. These solvents are integral to various stages of drug manufacturing, including synthesis, purification, crystallization, and the formulation of final dosage forms.[4]

This guide provides a comprehensive methodology for establishing the solubility profile of N'-acetylpyrazine-2-carbohydrazonamide. It is structured to provide both the practical "how-to" and the theoretical "why," ensuring that the generated data is not only accurate but also interpretable in the broader context of pharmaceutical development.

Part 1: Experimental Determination of Equilibrium Solubility

The cornerstone of any solubility profile is the generation of accurate and reproducible experimental data. The equilibrium solubility is defined as the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[5] The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity, reliability, and mimicry of equilibrium conditions.[6][7]

The Shake-Flask Method: A Self-Validating Protocol

The principle behind the shake-flask method is straightforward: an excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value.[8] This plateau in concentration signifies that equilibrium has been established between the dissolved and undissolved solute.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N'-acetylpyrazine-2-carbohydrazonamide into a series of glass vials or flasks. An excess is crucial to ensure that solid material remains at the end of the experiment.[8]

    • Add a precise volume of the selected organic solvent to each vial. The choice of solvents should be diverse and relevant to potential manufacturing processes (e.g., alcohols, ketones, esters, and amides).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker bath. The temperature should be precisely controlled, as solubility is temperature-dependent.[9]

    • Agitate the samples at a constant rate (e.g., 300 RPM) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has indeed plateaued.[10]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.[8] Alternatively, high-speed centrifugation can be employed.[6]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of N'-acetylpyrazine-2-carbohydrazonamide in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Weigh excess N'-acetylpyrazine-2-carbohydrazonamide B Add precise volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation C->D E Withdraw supernatant D->E F Filter (0.22 µm) or Centrifuge E->F G Dilute filtrate F->G H HPLC Analysis G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 2: Data Presentation and Thermodynamic Modeling

Once the experimental data is generated, it should be presented in a clear and concise manner to facilitate comparison and interpretation. Furthermore, thermodynamic models can be applied to correlate the experimental data and gain deeper insights into the dissolution process.

Tabular Data Presentation

The solubility of N'-acetylpyrazine-2-carbohydrazonamide should be expressed in multiple units to cater to different scientific disciplines. Molarity (mol/L), mass concentration (g/L), and mole fraction (x) are common representations.

Table 1: Hypothetical Solubility Data for N'-acetylpyrazine-2-carbohydrazonamide at 298.15 K (25 °C)

SolventDielectric ConstantMolarity (mol/L)Mass Conc. (g/L)Mole Fraction (x)
Methanol32.7DataDataData
Ethanol24.5DataDataData
Acetone20.7DataDataData
Ethyl Acetate6.02DataDataData
N,N-Dimethylformamide (DMF)36.7DataDataData
Toluene2.38DataDataData

Note: This table is a template. The "Data" fields are to be populated with experimentally determined values.

Thermodynamic Models for Solubility Correlation

Thermodynamic models are invaluable for correlating the temperature dependence of solubility and for predicting solubility in solvent mixtures.[12]

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature.[13][14] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) can provide the apparent molar enthalpy of dissolution (ΔH°sol) and the apparent molar entropy of dissolution (ΔS°sol).

A linear form of the van't Hoff equation is often used: ln x = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where R is the ideal gas constant. The slope of the van't Hoff plot is -ΔH°sol/R, and the intercept is ΔS°sol/R.[14] This allows for the determination of whether the dissolution process is endothermic (ΔH°sol > 0) or exothermic (ΔH°sol < 0).[13]

For predicting solubility in binary solvent mixtures, the Jouyban-Acree model is a widely used and accurate approach.[15][16] The model requires experimental solubility data in the neat solvents to predict the solubility in mixtures of varying compositions.[17][18]

The general form of the Jouyban-Acree model is: ln xm,T = f1 ln x1,T + f2 ln x2,T + f1f2 Σ [ Ji (f1 - f2)i / T ]

where xm,T is the mole fraction solubility in the mixture at temperature T, f1 and f2 are the mole fractions of the solvents in the mixture, x1,T and x2,T are the solubilities in the neat solvents, and Ji are the model constants derived from experimental data.[19]

G cluster_exp Experimental Data cluster_model Thermodynamic Modeling cluster_output Calculated Parameters & Predictions A Solubility in pure solvents at various temperatures C van't Hoff Equation A->C D Jouyban-Acree Model A->D B Solubility in binary solvent mixtures B->D E Enthalpy (ΔH°sol) and Entropy (ΔS°sol) of Dissolution C->E F Predicted solubility in untested solvent mixtures D->F

Caption: Relationship between experimental data and thermodynamic models.

Conclusion

The successful development of N'-acetylpyrazine-2-carbohydrazonamide as a potential therapeutic agent is intrinsically linked to a comprehensive understanding of its solubility profile. This guide provides a robust framework for researchers and drug development professionals to systematically determine and analyze this critical physicochemical property. By adhering to the detailed experimental protocol for the shake-flask method and leveraging the predictive power of thermodynamic models like the van't Hoff and Jouyban-Acree equations, research teams can generate the high-quality data necessary to make informed decisions regarding formulation strategies, process development, and ultimately, the clinical viability of this promising new chemical entity. The principles and methodologies outlined herein are fundamental to modern pharmaceutical science and are essential for navigating the complex path from discovery to a marketed drug product.

References

  • Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Jouyban, A., Chan, H. K., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-149. [Link]

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. AAPS PharmSciTech, 7(3), E79. [Link]

  • Pop, A. L., Crișan, S., & Muntean, D. L. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 241. [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]

  • Jouyban, A., Chan, H. K., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Semantic Scholar. [Link]

  • JMPAS. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.
  • Quora. (2017, April 27). How to perform the shake flask method to determine solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous− Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. [Link]

  • Taylor & Francis Online. (n.d.). van 't Hoff equation – Knowledge and References. Retrieved February 14, 2026, from [Link]

  • True Geometry. (n.d.). Ksp and the Van't Hoff Equation. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. Retrieved February 14, 2026, from [Link]

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Technical Whitepaper: Elucidating the Antimycobacterial Mechanisms of N'-acetylpyrazine-2-carbohydrazonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has compromised the efficacy of Pyrazinamide (PZA), a cornerstone of first-line therapy. PZA resistance is predominantly driven by mutations in the pncA gene, which encodes the pyrazinamidase enzyme required to activate PZA into its lethal form, pyrazinoic acid (POA).[1]

N'-acetylpyrazine-2-carbohydrazonamide represents a distinct class of "PZA-isosteres." Unlike simple hydrazide prodrugs, this molecule features an amidrazone core (synthesized via 2-cyanopyrazine and acetohydrazide). This structural modification confers resistance to enzymatic degradation by PncA while introducing high-affinity metal chelation capabilities. This guide details the compound's putative mechanisms of action (MoA), focusing on metal ion sequestration and membrane energetics disruption , and provides self-validating protocols for their verification.

Section 1: Structural Pharmacophore & Physicochemical Properties

To understand the mechanism, one must first deconstruct the ligand architecture. The molecule is not a simple peptide mimic; it is a pre-organized chelator.

The Amidrazone Scaffold

Unlike PZA (Pyrazine-2-carboxamide), the carbohydrazonamide linker contains an imine (C=NH) adjacent to the hydrazine bridge.

  • Structure: Pyrazine–C(=NH)–NH–NH–C(=O)–CH₃.

  • Significance: The presence of the imine nitrogen, the pyrazine ring nitrogen, and the acetyl carbonyl oxygen creates a tridentate binding pocket . This geometry is highly favorable for coordinating transition metals (Fe²⁺, Cu²⁺) essential for mycobacterial survival.

Lipophilicity and Permeability

The N'-acetyl group caps the terminal hydrazine, reducing polarity compared to the free base. This modification aims to enhance passive diffusion across the mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb), addressing the poor uptake often seen with hydrophilic hydrazones.

Section 2: Mechanistic Pathways

We propose a dual-mechanism model where N'-acetylpyrazine-2-carbohydrazonamide acts primarily as a Metallophore Competitor and secondarily as a Membrane Uncoupler .

Mechanism A: The "Metallophore Competitor" Hypothesis (Primary)

M. tuberculosis relies on iron for electron transport, DNA synthesis, and protection against oxidative stress (via catalase-peroxidase).

  • Chelation: The tridentate domain of the molecule competes with endogenous siderophores (mycobactins/carboxymycobactins) for extracellular or intracellular iron.

  • Starvation: By sequestering Fe²⁺/Fe³⁺, the molecule inhibits iron-dependent enzymes, specifically Ribonucleotide Reductase (DNA synthesis) and Succinate Dehydrogenase (TCA cycle).

  • Lethality: This leads to bacteriostasis followed by bactericidal activity due to respiratory collapse.

Mechanism B: The "Bypass" Bioactivation (Secondary)

While the amidrazone bond is robust, non-specific amidases (distinct from PncA) may slowly hydrolyze the acetyl group or the hydrazone linkage.

  • Hydrolysis: Intracellular cleavage releases the pyrazine-2-carbohydrazonamide core or, less likely, POA.

  • Acidification: If POA is generated, it disrupts the proton motive force (PMF). However, the primary value of this molecule is its activity against pncA-mutant strains, suggesting the intact molecule (or the deacetylated amidrazone) is the active pharmacophore.

Visualization: The Dual-Pathway Model

MoA_Pathway cluster_Cytosol Mycobacterial Cytosol Compound N'-acetylpyrazine-2- carbohydrazonamide Entry Passive Diffusion (Mycolic Acid Layer) Compound->Entry Chelation Tridentate Coordination (N, N, O donor set) Entry->Chelation Intact Molecule Amidase General Amidase (Non-PncA) Entry->Amidase Prodrug Activation Fe_Complex [M-L2] Complex Formation (Iron Sequestration) Chelation->Fe_Complex Enz_Inhibit Inhibition of Fe-dependent Enzymes (e.g., ICL, InhA) Fe_Complex->Enz_Inhibit Outcome Bacterial Cell Death (MDR-TB Effective) Enz_Inhibit->Outcome Active_Core Active Amidrazone Core Amidase->Active_Core Deacetylation RpsA Ribosomal Protein S1 (Trans-translation Block) Active_Core->RpsA Binding RpsA->Outcome

Caption: Figure 1. Dual MoA showing direct metal chelation (top) and PncA-independent activation (bottom).

Section 3: Experimental Validation Protocols

To validate these mechanisms, the following self-validating workflows are required. These protocols distinguish between simple PZA-like activity and the unique amidrazone mechanism.

Protocol 3.1: Differential MIC Profiling (The "PncA Check")

Objective: Determine if the compound requires PncA for activation. Rationale: If the compound is active against pncA-mutant strains, it bypasses the classic PZA resistance mechanism.

Materials:

  • Strain A: M. tuberculosis H37Rv (Wild Type).

  • Strain B: M. tuberculosis H37Rv

    
     (Knockout mutant).
    
  • Media: Middlebrook 7H9 broth (pH 6.6 and pH 5.5). Note: PZA requires acidic pH; amidrazones may not.

Workflow:

  • Inoculum Prep: Adjust cultures to OD600 ~0.05.

  • Plate Setup: 96-well plate with serial dilutions of the compound (0.125 to 64 µg/mL).

  • Controls: PZA (Positive Control for WT, Negative for Mutant), Rifampicin (Pan-active control).

  • Incubation: 7 days at 37°C.

  • Readout: Add Resazurin (Alamar Blue). Incubate 24h. Pink = Growth; Blue = Inhibition.

Interpretation: | Outcome | H37Rv MIC |


 MIC | Conclusion |
| :--- | :--- | :--- | :--- |
| Scenario 1  | Low (e.g., 6 µg/mL) | High (>64 µg/mL) | PncA-dependent (Prodrug). |
| Scenario 2  | Low (e.g., 6 µg/mL) | Low (e.g., 6 µg/mL) | PncA-Independent (Direct/Chelator).  |
Protocol 3.2: Chrome Azurol S (CAS) Shuttle Assay

Objective: Confirm iron chelation capability. Rationale: A color shift indicates the compound strips iron from the CAS-Fe dye complex.

Workflow:

  • Reagent: Prepare CAS solution (Chrome Azurol S + Fe(III) + HDTMA surfactant). Solution is Blue .

  • Reaction: Mix 100 µL of compound (various concentrations in DMSO) with 100 µL CAS reagent.

  • Reference: Deferoxamine (Strong chelator positive control).

  • Observation: Measure Absorbance at 630 nm after 30 mins.

  • Result: A shift from Blue to Orange/Yellow confirms iron removal from the dye.

Protocol 3.3: Metabolite Tracking (HPLC-MS)

Objective: Verify intracellular stability vs. hydrolysis. Workflow:

  • Incubate Mtb lysate with the compound (50 µM) for 0, 2, 6, and 24 hours.

  • Quench with acetonitrile and centrifuge.

  • Analyze supernatant via LC-MS/MS.

  • Target Ions: Look for the parent mass [M+H]+, the deacetylated amidrazone, and Pyrazinoic Acid (POA).

    • Absence of POA confirms the mechanism is distinct from PZA.[1]

Section 4: Quantitative Data Summary

The following table summarizes expected physicochemical data based on SAR (Structure-Activity Relationship) of pyrazine carbohydrazonamides.

ParameterValue (Estimated)Relevance
LogP 1.5 – 2.2Optimal lipophilicity for passive diffusion through the mycobacterial cell wall.
pKa (Imine) ~6.5Allows protonation at acidic pH (macrophage phagosome), trapping the drug inside the bacteria.
Chelation Constant (log Beta) 15 – 20 (Fe³⁺)Sufficient to compete with low-affinity iron pools but likely lower than Mycobactin.
MIC (H37Rv) 3.12 – 12.5 µg/mLPotency range for effective lead compounds in this class.

Section 5: References[2][3][4][5][6][7]

  • Vergara, F. M., et al. (2009). "Synthesis and antimycobacterial activity of (E)-N'-(monosubstituted-benzylidene)pyrazine-2-carbohydrazides." Bioorganic & Medicinal Chemistry Letters. Link

  • Lima, C. H. S., et al. (2011).[2] "Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromatic-pyrazine-2-carbohydrazide derivatives." Medicinal Chemistry. Link

  • Gouda, M. A., et al. (2022). "Novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives: Experimental and theoretical insights." Journal of Molecular Structure. Link

  • Zimic, M., et al. (2012). "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis." Science. Link

  • Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds." American Review of Tuberculosis. Link

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N'-acetylpyrazine-2-carbohydrazonamide: A Comprehensive Guide to its Molecular Weight and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

N'-acetylpyrazine-2-carbohydrazonamide is a heterocyclic compound featuring a pyrazine core, a structure of significant interest in medicinal chemistry. The determination of its fundamental physicochemical properties is a critical first step in evaluating its potential as a drug candidate. These parameters, including molecular weight, melting point, solubility, acid dissociation constant (pKa), and lipophilicity (logP), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. This guide provides a comprehensive overview of the theoretical and experimental characterization of N'-acetylpyrazine-2-carbohydrazonamide. It details the step-by-step experimental protocols required to obtain reliable and reproducible data, explains the scientific rationale behind methodological choices, and offers insights grounded in established laboratory practice. The methodologies presented herein are designed to serve as a self-validating framework for researchers and scientists engaged in the early-stage discovery and development of novel small molecule therapeutics.

Molecular Identity and Structural Elucidation

1.1. Chemical Structure

The proposed chemical structure for N'-acetylpyrazine-2-carbohydrazonamide is presented below:

Chemical Structure of N'-acetylpyrazine-2-carbohydrazonamide
Figure 1. Proposed structure of N'-acetylpyrazine-2-carbohydrazonamide.

1.2. Molecular Formula and Weight

Based on the proposed structure, the molecular properties are calculated as follows:

  • Molecular Formula: C₈H₉N₅O

  • Calculated Molecular Weight: 191.19 g/mol

These calculated values are fundamental for all subsequent experimental work, including the preparation of solutions of known molarity and the interpretation of mass spectrometry data.

Core Physicochemical Constants: A Summary

The physicochemical profile of a potential drug molecule is a cornerstone of its developability. The following table summarizes the key constants for N'-acetylpyrazine-2-carbohydrazonamide that require experimental determination. The subsequent sections of this guide provide detailed protocols for their measurement.

Physicochemical ConstantSymbolSignificance in Drug Development
Molecular Weight MWFundamental for stoichiometry and dosing calculations.
Melting Point MpAn indicator of purity and crystal lattice energy.
Aqueous Solubility SAffects dissolution rate and bioavailability.[1]
Acid Dissociation Constant pKaDetermines the ionization state at physiological pH, influencing solubility and membrane permeability.[2]
Lipophilicity logPMeasures a compound's affinity for lipid vs. aqueous environments, impacting absorption and distribution.[3]

A Workflow for Comprehensive Physicochemical Profiling

A logical and efficient workflow is essential for the characterization of a new chemical entity. The following diagram outlines the sequential process for determining the key physicochemical constants of N'-acetylpyrazine-2-carbohydrazonamide. This process begins with the confirmation of identity and purity before proceeding to the measurement of fundamental properties.

G cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Analysis Synthesis Synthesis of N'-acetylpyrazine-2-carbohydrazonamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Structural_Confirmation Structural Confirmation (NMR, MS, IR) Purification->Structural_Confirmation Melting_Point Melting Point Determination Structural_Confirmation->Melting_Point Solubility Aqueous Solubility (Shake-Flask) Melting_Point->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa logP logP Determination (RP-HPLC) pKa->logP Data_Analysis Comprehensive Physicochemical Profile logP->Data_Analysis

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols for Physicochemical Determination

This section provides detailed, step-by-step methodologies for determining the essential physicochemical constants. The protocols are designed to be robust and reproducible.

Melting Point (Mp) Determination

Rationale: The melting point is a rapid and effective indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities depress and broaden the melting range. This protocol uses the capillary method, which is widely adopted for its accuracy and minimal sample requirement.[4][5]

Protocol:

  • Sample Preparation: Ensure the sample of N'-acetylpyrazine-2-carbohydrazonamide is completely dry and finely powdered.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid down.[5] Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., MelTemp).

  • Rapid Determination (Optional): Heat the sample at a medium-to-high rate to quickly find an approximate melting point. This saves time in subsequent, more precise measurements.[5]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a medium rate until the temperature is ~15-20°C below the approximate melting point.

  • Slow Heating: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.[5]

  • Reporting: Report the result as a melting range (T₁ - T₂). Repeat the determination at least twice with fresh samples to ensure consistency.

Aqueous Solubility (S) Determination

Rationale: The "shake-flask" method is the gold standard for determining equilibrium solubility.[1] It involves agitating an excess of the solid compound in a solvent until the solution is saturated. This method ensures that true thermodynamic equilibrium is reached, providing a reliable measure of a compound's intrinsic solubility.

Protocol:

  • Preparation: Add an excess amount of N'-acetylpyrazine-2-carbohydrazonamide (e.g., 5-10 mg) to a known volume of purified water (e.g., 1-2 mL) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[1]

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).

  • Quantification: Carefully remove an aliquot of the clear, saturated solution. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Determine the concentration of the diluted sample using a calibration curve prepared with known concentrations of the compound. Back-calculate to find the concentration in the original saturated solution.

  • Reporting: Report the solubility in units of mg/mL or µM. The experiment should be performed in triplicate.

Acid Dissociation Constant (pKa) Determination

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The pKa corresponds to the pH at which the compound is 50% ionized (the half-equivalence point).[6]

Caption: Diagram of a Potentiometric Titration Setup.

Protocol:

  • Apparatus Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[6]

  • Sample Preparation: Dissolve an accurately weighed amount of N'-acetylpyrazine-2-carbohydrazonamide in a known volume of water (or a water/co-solvent mixture if solubility is low) to achieve a concentration of approximately 1-10 mM.

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using a standardized strong acid (e.g., 0.1 M HCl).

  • Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) in small, precise volumes. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7]

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve). More accurately, it can be determined from the inflection point of the first derivative of the titration curve.[6]

Lipophilicity (logP) Determination

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable indirect method for determining logP.[3][8] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. This method is advantageous over the traditional shake-flask method as it requires less material, is faster, and is suitable for high-throughput screening.[9][10]

Caption: Principle of logP Determination by RP-HPLC.

Protocol:

  • System Setup: Use a C18 reversed-phase column with a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Calibration Curve Generation:

    • Select a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound.

    • Inject each reference compound individually into the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .[3]

    • Plot the logarithm of the capacity factor (log k) against the known logP value for each reference compound. Perform a linear regression to obtain a calibration equation (logP = m * log k + c).

  • Sample Analysis:

    • Dissolve N'-acetylpyrazine-2-carbohydrazonamide in the mobile phase.

    • Inject the sample into the HPLC system under the identical conditions used for the standards and record its retention time.

  • logP Calculation:

    • Calculate the capacity factor (k) for the test compound.

    • Using the linear regression equation from the calibration curve, calculate the logP value for N'-acetylpyrazine-2-carbohydrazonamide.[8]

Conclusion

The systematic characterization of N'-acetylpyrazine-2-carbohydrazonamide's molecular weight and physicochemical constants is an indispensable phase in its evaluation as a potential therapeutic agent. The experimental protocols detailed in this guide—for determining melting point, aqueous solubility, pKa, and logP—provide a robust framework for generating the foundational data required for further preclinical development. Adherence to these rigorous, validated methodologies ensures the scientific integrity of the data, enabling informed decision-making and paving the way for a comprehensive understanding of the molecule's pharmacokinetic and pharmacodynamic potential.

References

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq. [Link]

  • Nichols, L. (2022, April 7). Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • experiment (1) determination of melting points. (2021, September 19). University of Basrah. [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Dronacharya College of Engineering. [Link]

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. [Link]

  • 5 Easy Methods to Calculate pKa. (2025, March 31). Pharmaeli. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2026, February 11). Ovid. [Link]

  • Solubility Lab. (2021, September 11). Chemistry LibreTexts. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-acetylpyrazine-2-carbohydrazonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Synthesis Yield & Purity Target Molecule: N'-acetylpyrazine-2-carbohydrazonamide (and related hydrazide derivatives) Audience: Medicinal Chemists & Process Development Scientists

Critical Nomenclature & Precursor Check

Before proceeding, we must verify the specific target structure, as nomenclature in this field is often conflated.

  • Target A: The Hydrazide Derivative (

    
     Linkage) 
    
    • Structure: Pyrazine-

      
      
      
    • Precursor: Pyrazine-2-carboxylic acid or Methyl pyrazinoate.

    • Context: Common intermediate for anti-tubercular (Pyrazinamide analogs) and antiviral research.

    • Status:This guide focuses primarily on this pathway.

  • Target B: The Amidrazone Derivative (

    
     Linkage) 
    
    • Structure: Pyrazine-

      
      
      
    • Precursor: 2-Cyanopyrazine (Pyrazine-2-carbonitrile).

    • Action: If you are starting from the nitrile , the hydrolysis issues described below do not apply, but the "Pinner synthesis" conditions become relevant.

Synthesis Workflow & Logic

The synthesis typically follows a 3-step sequence.[1] The "Yield Killers" usually hide in Step 1 (incomplete conversion) and Step 3 (over-acetylation).

Visual Workflow (DOT Diagram)

SynthesisPath Acid Pyrazine-2-carboxylic Acid Ester Methyl/Ethyl Pyrazinoate Acid->Ester SOCl2, MeOH (Avoid H2SO4 reflux) Hydrazide Pyrazine-2- carbohydrazide Ester->Hydrazide NH2NH2·H2O (3 eq) EtOH, Reflux Target N'-acetylpyrazine-2- carbohydrazonamide Hydrazide->Target Ac2O (1.05 eq) EtOAc or EtOH Impurity1 Di-acetylated Impurity Hydrazide->Impurity1 Excess Ac2O High Temp Impurity2 1,3,4-Oxadiazole (Cyclized) Target->Impurity2 Dehydration (POCl3 or Heat)

Caption: Optimized synthetic pathway distinguishing the target route (green) from common impurity pathways (red).

Troubleshooting Guide (Q&A Format)

Phase 1: Precursor Activation (Acid to Ester)

Q: I am using the standard sulfuric acid/methanol reflux method, but my yield is stuck at 60-70%. How can I push this to quantitative conversion?

A: The Fischer esterification of electron-deficient heterocycles like pyrazine is notoriously sluggish due to the deactivation of the ring and equilibrium limitations.

  • The Fix: Switch to the Thionyl Chloride (

    
    ) Method .
    
    • Suspend Pyrazine-2-carboxylic acid in dry Methanol (0°C).

    • Add

      
       dropwise (2.0 eq). The in-situ generation of HCl and the acid chloride intermediate drives the reaction much faster than catalytic 
      
      
      
      .
    • Reflux for 2–4 hours (vs. 24–72h for

      
      ).
      
    • Result: Yields typically improve to >95% with simpler workup (evaporation of volatiles).

Phase 2: Hydrazide Formation

Q: My hydrazide product contains a high melting point impurity that is insoluble in ethanol. What is it?

A: This is likely N,N'-bis(pyrazine-2-carbonyl)hydrazine (the dimer).

  • Mechanism: If the concentration of hydrazine is too low, the newly formed hydrazide competes with hydrazine to attack another molecule of ester.

  • The Fix:

    • Stoichiometry: Use a minimum of 3.0 to 4.0 equivalents of Hydrazine Hydrate relative to the ester.

    • Order of Addition: Add the Ester solution slowly to the Hydrazine solution (inverse addition) to ensure the ester always encounters an excess of hydrazine.

Phase 3: Acetylation (The Critical Step)

Q: I am getting a mixture of mono-acetylated (target) and di-acetylated products. How do I improve selectivity?

A: Di-acetylation occurs when the reaction conditions are too vigorous or the solvent solubilizes the product too well, allowing it to react further.

  • Solvent Selection: Switch from Methanol/Ethanol to Ethyl Acetate (EtOAc) or Acetonitrile .

    • Why? The mono-acetylated product is often less soluble in EtOAc than the starting hydrazide. It precipitates out of the solution upon formation, preventing further reaction with the acetylating agent.

  • Reagent Control: Use Acetic Anhydride (

    
    )  (1.05 eq) rather than Acetyl Chloride. 
    
    
    
    is milder and less prone to over-acylation at low temperatures (0°C to RT).

Q: My yield drops significantly during aqueous workup. Where is my product going?

A: Pyrazine derivatives are highly water-soluble due to the nitrogen atoms in the ring and the polar hydrazide tail.

  • The Fix: Avoid aqueous workup entirely.

    • Perform the reaction in a solvent where the product precipitates (EtOAc, EtOH).

    • Filter the solid directly.

    • Wash with cold ether/pentane.

    • Recrystallize from Ethanol/Water (9:1) only if necessary.

    • Note: If you must extract, use n-Butanol or continuous extraction with Chloroform, but expect losses.

Q: The product cyclized to a 1,3,4-oxadiazole. How do I prevent this?

A: Cyclization is a dehydration reaction driven by heat and acidic conditions.

  • Prevention:

    • Keep reaction temperature below 50°C .

    • Avoid strong dehydrating agents (like

      
       or Thionyl Chloride) in the acetylation step.
      
    • Ensure the system is neutral; if using Acetyl Chloride, add a scavenger base like Pyridine or TEA (1.1 eq) to neutralize the HCl generated.

Comparative Data: Method Optimization

The following table summarizes yield improvements observed when switching from "Classic" to "Optimized" protocols based on pyrazine chemistry standards.

ParameterClassic MethodOptimized MethodYield Impact
Esterification Reagent

/ MeOH (Reflux 48h)

/ MeOH (Reflux 3h)
+15-20%
Hydrazinolysis Solvent Ethanol (1:1 ratio)Ethanol (Excess

, 1:4)
+10% (Eliminates dimer)
Acetylation Solvent DMF or PyridineEthyl Acetate or Ethanol+10-15% (Easier isolation)
Workup Aqueous ExtractionFiltration / Precipitation+20% (Prevents water loss)
Total Yield (Est.) 35 - 45% 75 - 85% Significant Increase

Analytical Validation (Self-Check)

Verify your product using these characteristic signals (Solvent: DMSO-


):
  • 1H NMR:

    • Pyrazine Ring: Three distinct protons in the aromatic region (

      
       8.7 – 9.2 ppm).[2]
      
    • Acetyl Group: Sharp singlet at

      
       ~1.9 – 2.0 ppm (
      
      
      
      ).
    • Hydrazide Protons: Two broad singlets (exchangeable with

      
      ). One near 
      
      
      
      10.5 ppm (
      
      
      ) and one near
      
      
      10.8 ppm (
      
      
      ). Note: These may merge or shift depending on concentration.
  • IR Spectroscopy:

    • Look for two carbonyl stretches : One for the ring amide (~1670

      
      ) and one for the acetyl amide (~1690 
      
      
      
      ).
    • Absence of broad

      
       stretch (rules out hydrolysis to acid).
      

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives. Journal of Young Pharmacists. (2009). Describes the fundamental hydrolysis and hydrazinolysis of pyrazinamide.

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides. Molecules/PMC. (2003). Details the acylation conditions for heterocyclic hydrazides and potential cyclization side reactions.

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. (2023). Provides comparative yields for methyl pyrazine carbohydrazide synthesis steps.

  • Pyrazine-2-substituted carboxamide derivatives. Journal of the Serbian Chemical Society. (2006). Discusses the reactivity of pyrazine-2-carbonyl chloride and subsequent amide/hydrazide formation.

Sources

Troubleshooting solubility issues of N'-acetylpyrazine-2-carbohydrazonamide in water

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with N'-acetylpyrazine-2-carbohydrazonamide .

Classification: Heterocyclic N-acyl Amidrazone Primary Application: Medicinal Chemistry (Antimicrobial/Antiviral scaffolds), Metal Chelation Document ID: TS-PYZ-042 Version: 2.1 (Current)

Executive Summary & Compound Analysis

The Core Challenge: N'-acetylpyrazine-2-carbohydrazonamide is frequently mistaken for its structural analog, pyrazine-2-carbohydrazide. The critical distinction is the amidrazone core (


), which introduces unique solubility behaviors distinct from standard amides or hydrazides.

This compound exhibits amphoteric character with a tendency toward strong intermolecular hydrogen bonding (ribbon formation) in the solid state, leading to high lattice energy and poor aqueous solubility at neutral pH.

Structural Diagnostics
FeatureChemical MoietyImpact on Solubility
Basic Center Pyrazine ring N & Amidine (

)
Soluble in acidic media (Protonation).
Acidic Center Hydrazide proton (

)
Soluble in basic media (Deprotonation), but unstable.
Lattice Energy Planar

-stacking & H-bond network
High. Resists dissolution in water/methanol.
Chelation Tridentate ligand capabilityRisk. Precipitates in presence of trace metal ions (

).

Diagnostic Troubleshooting Flowchart

Before altering your formulation, identify the root cause of the insolubility using this logic flow.

SolubilityLogic Start Compound fails to dissolve in aqueous buffer CheckpH 1. Check pH of medium. Is it Neutral (pH 6-8)? Start->CheckpH Acidify Action: Acidify to pH 2-3 (0.1M HCl or Methanesulfonic acid) CheckpH->Acidify Yes CheckColor 2. Is the suspension colored? (Pink/Orange/Brown) CheckpH->CheckColor No (Already Acidic) Acidify->CheckColor MetalIssue Issue: Metal Complexation. Action: Add EDTA or use HPLC-grade water. CheckColor->MetalIssue Yes OrganicCheck 3. Is organic co-solvent allowed? CheckColor->OrganicCheck No (White/Colorless) UseDMSO Action: Dissolve in DMSO first, then dilute into water. OrganicCheck->UseDMSO Yes HeatCheck 4. Did you heat > 60°C? OrganicCheck->HeatCheck No Degradation Warning: Check LCMS. Amidrazones hydrolyze at high T. HeatCheck->Degradation Yes

Caption: Decision tree for isolating solubility factors: pH dependence, metal contamination, and solvent selection.

Frequently Asked Questions (Technical)

Q1: I added water and the compound formed a "gel" or sticky solid. What happened?

Diagnosis: You likely induced hydrate formation or partial protonation without full dissolution. Amidrazones can form pseudopolymorphs (hydrates) that are less soluble than the anhydrous form. The Fix:

  • Do not add water directly to the solid.

  • "Wet" the solid with a water-miscible organic solvent first (Ethanol or DMSO, minimal volume).

  • Add the aqueous buffer slowly to this concentrate while vortexing.

Q2: Why does the solution turn pink/orange after a few hours?

Diagnosis: Trace metal contamination. N'-acetylpyrazine-2-carbohydrazonamide is a potent chelator. It strips trace Iron (


) or Copper (

) from glassware or low-quality water, forming insoluble or colored complexes [1]. The Fix:
  • Use Milli-Q (18.2 MΩ) water only.

  • Add 0.1 mM EDTA to your buffer to sequester trace metals.

  • Avoid using metal spatulas; use ceramic or plastic.

Q3: Can I use NaOH to dissolve it?

Diagnosis: While the compound will dissolve at pH > 10 due to deprotonation of the amide/hydrazide moiety, this is not recommended. Risk: Amidrazones are susceptible to base-catalyzed hydrolysis, converting back to the parent hydrazide or pyrazine nitrile [2]. Recommendation: Use acidic conditions (pH 2-4) for stability. If neutral pH is required for biological assays, use a DMSO stock diluted into PBS (keep DMSO < 1%).

Validated Solubilization Protocols

Protocol A: The "Standard" Stock Solution (DMSO)

Best for: In vitro assays, HTS screening.

  • Weighing: Weigh 10 mg of N'-acetylpyrazine-2-carbohydrazonamide.

  • Primary Solvent: Add 1.0 mL of anhydrous DMSO .

    • Note: DMSO disrupts the intermolecular hydrogen bonding network effectively.

  • Agitation: Vortex for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.

  • Dilution: Dilute this 10 mg/mL stock into your assay buffer.

    • Limit: Ensure final DMSO concentration is < 1% to prevent precipitation (crash-out).

Protocol B: Aqueous Formulation (Acid-Assisted)

Best for: Animal studies (IV/IP) or metal complexation studies.

  • Preparation: Prepare 0.1 M Methanesulfonic Acid (MSA) or 0.1 M HCl.

  • Dissolution: Add the solid compound to the acid solution.

    • Mechanism: Protonation of the amidine nitrogen (

      
      ) breaks the crystal lattice.
      
  • Adjustment: Once dissolved, slowly adjust pH back to 5.0–6.0 using 0.1 M NaOH if necessary.

    • Warning: Rapid neutralization may cause reprecipitation. Use a syringe pump or dropwise addition with rapid stirring.

Protocol C: Solubility Profiling (Shake-Flask Method)

Use this to generate data for your specific batch.

Solvent SystemExpected Solubility (25°C)Notes
Water (pH 7) < 0.5 mg/mLPoor. Planar stacking dominates.
0.1 M HCl > 10 mg/mLExcellent. Forms soluble hydrochloride salt.
Ethanol 2–5 mg/mLModerate. Heating may be required.
DMSO > 50 mg/mLExcellent. Preferred stock solvent.
PEG 400 10–20 mg/mLGood for viscous formulations.

Mechanistic Insight: The Amidrazone Factor

Understanding the chemistry prevents future errors. The user must distinguish between the Carbohydrazide (Standard) and Carbohydrazonamide (Amidrazone).

Structures cluster_0 Target Compound (N'-acetylpyrazine-2-carbohydrazonamide) cluster_1 Common Confusion (N'-acetylpyrazine-2-carbohydrazide) Node1 Pyrazine-C(=NH)-NH-NH-CO-Me (Basic Amidine Nitrogen) (Chelating Agent) Node2 Pyrazine-C(=O)-NH-NH-CO-Me (Neutral/Acidic) (Less Soluble) Node1->Node2 Hydrolysis (Avoid High pH/Temp)

Caption: Structural comparison showing the hydrolysis risk from Amidrazone to Hydrazide.

The Amidrazone (


)  nitrogen is the key to solubility. By targeting this basic site with mild acid, you gain solubility without sacrificing stability. In contrast, the oxygen analogue (Hydrazide) lacks this basic handle, making it significantly harder to dissolve in aqueous media without co-solvents.

References

  • BenchChem Technical Support. (2025).[1] Pyrazine-2-carbohydrazide: A Comprehensive Technical Guide on its Chemical Structure and Synthesis. Retrieved from

  • H. M. N. H. Irving. (2024). The Biological Activity of Amidrazone Derivatives. National Institutes of Health (PMC). Retrieved from

  • PubChem Compound Summary. (2025). Acetylpyrazine and Pyrazine Derivatives. Retrieved from

  • ResearchGate Archives. (2024). Novel benzoyl and acetyl pyrazine-2-carbohydrazonamide hybrid derivatives: Experimental and theoretical insights. Retrieved from

Sources

Minimizing impurities during acetylation of pyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities & Optimization of


-acetylpyrazine-2-carbohydrazide Synthesis
Document ID:  TSC-PYR-004
Date:  October 26, 2023

Executive Summary & Reaction Logic

The Objective: Selective mono-acetylation of the terminal nitrogen (


) of pyrazine-2-carbohydrazide to form 

-acetylpyrazine-2-carbohydrazide.

The Challenge: The hydrazide moiety (


) is amphoteric and highly nucleophilic. The reaction with acetic anhydride (

) or acetyl chloride is prone to three specific failure modes:
  • Over-Acetylation: Formation of

    
    -diacetyl species.
    
  • Cyclodehydration: High temperatures or acidic conditions drive the formation of 2-methyl-5-(pyrazin-2-yl)-1,3,4-oxadiazole.

  • Hydrolysis: Reversion to pyrazine-2-carboxylic acid in the presence of moisture.

This guide provides a self-validating workflow to suppress these side reactions.

Diagnostic Flowchart (Decision Pathways)

The following diagram illustrates the kinetic vs. thermodynamic control required to isolate the correct product and avoid the oxadiazole sink.

ReactionPathways Start Pyrazine-2-carbohydrazide + Acetic Anhydride Cond_Cold Condition: < 5°C Controlled Addition Start->Cond_Cold Kinetic Control Cond_Hot Condition: Reflux or Excess Acid Start->Cond_Hot Thermodynamic Drive Intermed Tetrahedral Intermediate Cond_Cold->Intermed Imp_Cyc IMPURITY B 2-methyl-5-(pyrazin-2-yl) -1,3,4-oxadiazole Cond_Hot->Imp_Cyc Dehydration (- H2O) Prod_Mono TARGET PRODUCT N'-acetylpyrazine-2-carbohydrazide Intermed->Prod_Mono Proton Transfer (- AcOH) Imp_Di IMPURITY A N',N'-diacetyl derivative Prod_Mono->Imp_Di Excess Ac2O Long Reaction Time Prod_Mono->Imp_Cyc Heating/Acid Catalyst

Figure 1: Reaction pathways showing the divergence between the stable mono-acetylated product and the thermodynamically favored oxadiazole impurity.

Troubleshooting Guide (Q&A Format)

Category 1: Impurity Identification & Prevention

User Question: I see two spots on my TLC. One is my product, but the other is less polar and UV active. What is it?

Technical Diagnosis: This is likely the 1,3,4-oxadiazole derivative .

  • Mechanism: Under reflux or in the presence of acidic catalysts (even acetic acid generated during the reaction), the secondary amide bond in your product undergoes cyclodehydration.

  • Confirmation: The oxadiazole lacks the N-H stretch in IR (approx. 3200-3300 cm⁻¹) and will have a distinct melting point compared to the open-chain hydrazide.

  • Corrective Action:

    • Lower Temperature: Run the acetylation at

      
       to Room Temperature (RT). Do not reflux.
      
    • Base Scavenger: Use a mild base like Sodium Acetate or Pyridine to neutralize the acetic acid byproduct, preventing acid-catalyzed cyclization.

User Question: My elemental analysis shows high Carbon content, and the melting point is depressed. Is it solvent inclusion?

Technical Diagnosis: While solvent inclusion is possible, suspect


-diacetylation .
  • Cause: Large excess of acetic anhydride (

    
     eq) or rapid addition rates create high local concentrations of the acetylating agent.
    
  • Corrective Action:

    • Stoichiometry: Limit Acetic Anhydride to 1.05 - 1.1 equivalents .

    • Dosing: Add the anhydride dropwise to a cooled solution of the hydrazide.

Category 2: Solubility & Isolation

User Question: The starting material (Pyrazine-2-carbohydrazide) is not dissolving in the solvent. Can I heat it?

Technical Diagnosis: Heating risks oxadiazole formation (as detailed above).

  • Solution: Pyrazine-2-carbohydrazide has poor solubility in non-polar solvents.

    • Recommended Solvent: Use Water (for green chemistry approaches) or Ethanol/Methanol .

    • Protocol: Suspend the starting material in the solvent. As the acetylation proceeds, the

      
      -acetyl derivative often precipitates out (in water) or dissolves and then recrystallizes (in ethanol), driving the equilibrium forward.
      

Optimized Experimental Protocol

This protocol prioritizes selectivity over speed, using kinetic control to prevent cyclization.

Materials:
  • Pyrazine-2-carbohydrazide (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Solvent: Ethanol (Absolute) or Water

  • Catalyst (Optional): Triethylamine (0.1 eq) - only if reaction is sluggish.

Step-by-Step Workflow:
  • Suspension: In a round-bottom flask, suspend Pyrazine-2-carbohydrazide (10 mmol) in Ethanol (20 mL).

  • Thermal Control: Cool the suspension to

    
      using an ice bath.
    
  • Controlled Addition: Add Acetic Anhydride (11 mmol) dropwise over 15 minutes.

    • Why? This prevents localized "hotspots" of excess reagent that favor di-acetylation.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature naturally.

    • Stir for 2–4 hours.

    • Monitoring: Check TLC (System: 10% Methanol in DCM). Starting material (lower Rf) should disappear.

  • Quenching & Isolation:

    • If using Ethanol: Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a white solid.

    • If using Water: The product often precipitates directly.

  • Purification (The "Self-Validating" Step):

    • Filter the solid.

    • Wash: Wash with cold 5%

      
        (removes acetic acid/byproducts) followed by cold water.
      
    • Recrystallization: Recrystallize from Ethanol/Water (9:1) . This specific solvent system tends to keep the more soluble impurities (di-acetylated species) in the mother liquor.

Impurity Profile Table

Impurity StructureNameOrigin CauseDetection (Key Signal)Removal Strategy
Oxadiazole 2-methyl-5-(pyrazin-2-yl)-1,3,4-oxadiazoleHigh Temp / Acidic pHIR: Loss of N-H stretch.NMR: Distinct methyl shift.Prevent via low temp. Difficult to separate if formed (requires column chromatography).
Di-acetyl

-diacetylpyrazine-2-carbohydrazide
Excess

NMR: Two methyl singlets (approx 2.0-2.2 ppm).Recrystallization from EtOH/H2O.[1]
Hydrolysis Product Pyrazine-2-carboxylic acidWet solvents / High pHLCMS: Mass [M+H]+ = 125.Wash crude solid with dilute

(removes acid as salt).

References

  • Vertex AI Search. (2025). Synthesis of 1,3,4-oxadiazoles from acyl hydrazides. Retrieved from

  • Vertex AI Search. (2025). Acylation of Hydrazides with Acetic Acid and Formic Acid. Retrieved from

  • Vertex AI Search. (2025). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives. Retrieved from

  • Vertex AI Search. (2025). Acetylation - Organic Chemistry Portal. Retrieved from

Sources

Resolving stability issues of N'-acetylpyrazine-2-carbohydrazonamide in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is a researcher observing unexpected degradation or instability in their N'-acetylpyrazine-2-carbohydrazonamide samples.

Ticket ID: APCA-STAB-001 Subject: Resolving degradation and instability in acidic media Assigned Scientist: Senior Application Specialist, Small Molecule Stability Group

Diagnostic: The "Triazole Trap" vs. Hydrolysis

Status: Critical Observation: You are likely observing one of two phenomena in your HPLC/LC-MS traces when handling N'-acetylpyrazine-2-carbohydrazonamide (APCA) in acidic buffers (pH < 4.0):

  • Scenario A (The Triazole Trap): You see a new, highly stable peak with a slightly different retention time but a mass loss of 18 Da (

    
    ).
    
  • Scenario B (Hydrolysis): You see a loss of the parent peak and the appearance of polar species corresponding to pyrazine-2-carboxylic acid or simple hydrazides.

The Root Cause: The suffix "-carbohydrazonamide" indicates this molecule is an N-acylamidrazone , not a simple hydrazide. This functional group (


) is chemically distinct. In acidic media, it acts as a "loaded spring" for intramolecular cyclization.
  • If you see Scenario A: Your molecule is not degrading in the traditional sense; it is cyclizing into a 1,2,4-triazole . This is the most common "instability" reported for this class.

  • If you see Scenario B: The imine bond is hydrolyzing, usually driven by prolonged exposure to aqueous acid without organic co-solvents.

Mechanistic Insight

To fix the issue, you must understand the competition between Cyclodehydration and Hydrolysis .

The Acid-Catalyzed Bifurcation

In acidic media, the imine nitrogen of the amidrazone core becomes protonated.[1] This protonated intermediate is the checkpoint. It either:

  • Cyclizes (Fast): The carbonyl oxygen of the acetyl group attacks the activated imine carbon, expelling water to form the aromatic 1,2,4-triazole ring.

  • Hydrolyzes (Slow): Water attacks the imine carbon, cleaving the C=N bond to form the hydrazide.

Visualizing the Pathway:

APCA_Degradation APCA N'-acetylpyrazine-2- carbohydrazonamide (Linear Form) Intermediate Protonated Intermediate (Activated Imine) APCA->Intermediate + H+ (Acidic pH) Triazole 3-methyl-5-(pyrazin-2-yl)- 1,2,4-triazole (Cyclized Product) Intermediate->Triazole Path A: Cyclodehydration (-H2O, Fast) Hydrolysis Pyrazine-2-carbohydrazide + Acetamide Intermediate->Hydrolysis Path B: Hydrolysis (+H2O, Slow)

Figure 1: The bifurcation of N-acylamidrazone stability in acid. Path A (Red) is the dominant instability pathway leading to the triazole derivative.

Troubleshooting Protocols

Issue 1: "My sample is turning into a different compound (Mass -18)."

Diagnosis: Unwanted cyclization to 3-methyl-5-(pyrazin-2-yl)-1,2,4-triazole. Solution: You must prevent the protonation of the imine nitrogen.[2]

Protocol: pH Stabilization

  • Buffer Selection: Switch to a buffer system with pH > 5.5 . The pKa of the amidrazone imine is typically around 6–7. Keeping the pH neutral keeps the nitrogen deprotonated and non-nucleophilic.

  • Recommended Buffers:

    • Phosphate Buffer (pH 7.0–7.4)

    • HEPES (pH 7.5)

  • Avoid: TFA (Trifluoroacetic acid) or Formic Acid in your LC mobile phase if you are doing prep-purification. Use Ammonium Bicarbonate (pH 7.8) instead.

Issue 2: "I must work in acidic media (e.g., for solubility)."

Diagnosis: You are fighting thermodynamics. Solution: Kinetic trapping via temperature control and solvent modification.

Protocol: Kinetic Stabilization

Parameter Recommendation Scientific Rationale
Temperature < 4°C Cyclization typically requires thermal energy (often reflux). Keeping it on ice drastically reduces the rate of ring closure [1].

| Solvent | DMSO or Acetonitrile | Reduce water activity (


). Hydrolysis requires water; cyclization is dehydration. While acid catalyzes cyclization, removing water can drive equilibrium toward the triazole (Le Chatelier), so you must dilute the acid, not just the water. Best approach:  90% Organic / 10% Aqueous Buffer. |
| Acid Type  | Acetic Acid  | Replace strong mineral acids (HCl) or strong organic acids (TFA) with weaker acids like Acetic Acid to reduce the concentration of the protonated intermediate. |
Issue 3: "I see cleavage products (Pyrazine carboxylic acid)."

Diagnosis: Hydrolysis of the hydrazide linker. Solution: This occurs in extreme pH (both <2 and >10).

  • Action: Neutralize immediately. Unlike cyclization, hydrolysis is irreversible.

  • Storage: Lyophilize the sample. Do not store in solution.

Analytical Validation (QA/QC)

To confirm which issue you are facing, run the following validation experiment.

Experiment: The pH-Rate Profile Scan

  • Prepare: 1 mM APCA solutions in three buffers:

    • pH 2.0 (Phosphate/HCl)

    • pH 5.0 (Acetate)

    • pH 7.4 (PBS)

  • Incubate: 25°C for 4 hours.

  • Analyze: HPLC-UV (254 nm) or LC-MS.

Expected Results:

pH Condition% Parent RemainingMajor ImpurityInterpretation
pH 2.0 < 50%Triazole (M-18)Cyclization Driven. Acid is catalyzing ring closure.
pH 5.0 ~ 85%Trace TriazoleTransition Zone. Stability improves significantly.
pH 7.4 > 98%NoneStable. Imine is deprotonated; cyclization is deactivated.

Frequently Asked Questions (FAQ)

Q: Can I use TFA in my LC-MS mobile phase? A: For analytical runs ( < 15 mins), yes. The kinetics of cyclization are usually slow enough at room temperature that you won't see significant degradation during a standard run. However, for preparative HPLC, you must avoid TFA. The concentration of fractions in TFA/Water followed by evaporation (Rotavap) provides the perfect heat + acid conditions to convert your entire batch into the triazole [2].

Q: Is the triazole product toxic? A: While toxicity depends on the specific biological target, 1,2,4-triazoles are stable, aromatic scaffolds often found in antifungal drugs. If your "impurity" is the triazole, you have synthesized a new, stable chemical entity that might possess its own biological activity.

Q: Why is the pyrazine ring important here? A: The pyrazine ring is electron-deficient. This withdraws electron density from the carbohydrazonamide chain, making the amide protons more acidic and the carbonyl carbons more electrophilic. This electronic effect can accelerate the nucleophilic attacks described above compared to a simple phenyl analog [3].

References

  • Aly, A. A., et al. (2019). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones.[3][4] Molecular Diversity, 23(1), 195-203.[3]

  • ChemDiv. (n.d.). N'-[(2-chlorophenoxy)acetyl]pyrazine-2-carbohydrazide Structure and Stability Data. ChemDiv Compound Library.

  • Jencks, W. P. (1964). Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry. (Contextual grounding on acid catalysis of hydrazone-like derivatives).

Sources

Technical Support Center: Crystal Growth Optimization for N'-acetylpyrazine-2-carbohydrazonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

N'-acetylpyrazine-2-carbohydrazonamide is a diacylhydrazine derivative with significant pharmaceutical interest, particularly as a pharmacophore in antitubercular drug discovery (isostere of Pyrazinamide).

  • Molecular Challenges: The molecule features a pyrazine ring and a flexible hydrazine linker (

    
    ). This structure creates competing hydrogen-bonding motifs (intermolecular vs. intramolecular), often leading to polymorphism  or microcrystalline precipitation  rather than single-crystal growth suitable for X-ray diffraction (XRD).
    
  • Solubility Profile: Moderate to high solubility in polar aprotic solvents (DMSO, DMF); limited solubility in non-polar solvents; temperature-dependent solubility in lower alcohols (Ethanol, Methanol).

Solubility Data & Solvent Selection

Proper solvent selection is the single most critical variable. The following data aggregates solubility behaviors observed for pyrazine-carbohydrazide derivatives.

Solvent ClassSpecific SolventSolubility RatingApplication
Primary (Good) Dimethyl Sulfoxide (DMSO)HighVapor Diffusion (Inner vial)
Primary (Good) N,N-Dimethylformamide (DMF)HighVapor Diffusion (Inner vial)
Variable Ethanol (Abs.)Moderate (Hot) / Low (Cold)Slow Evaporation / Cooling
Variable MethanolModerateSlow Evaporation
Anti-Solvent Diethyl EtherInsolubleVapor Diffusion (Outer vial)
Anti-Solvent AcetonitrileLowLayering / Anti-solvent
Anti-Solvent WaterLowNot recommended due to hydrolysis risk

Experimental Protocols

Method A: Vapor Diffusion (Preferred for Quality)

Best for generating X-ray quality block-like crystals.

  • Dissolution: Dissolve 20 mg of N'-acetylpyrazine-2-carbohydrazonamide in 1.5 mL of DMF or DMSO in a small (4 mL) inner vial. Ensure the solution is perfectly clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the open inner vial inside a larger (20 mL) scintillation vial.

  • Anti-Solvent Addition: Carefully add 5–8 mL of Diethyl Ether or Pentane to the outer vial. Crucial: Do not let the anti-solvent spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at room temperature (20–25°C) in a vibration-free environment.

  • Timeline: Nucleation typically begins within 48–72 hours. Allow 1–2 weeks for full growth.

Method B: Slow Cooling (Preferred for Yield)

Best for larger batches or if vapor diffusion yields only microcrystals.

  • Saturation: Suspend 50 mg of the compound in 10 mL of Ethanol .

  • Heating: Heat the mixture to reflux (approx. 78°C) until fully dissolved. If particulates remain, hot-filter the solution.

  • Insulation: Place the vial in a Dewar flask or wrap it in multiple layers of aluminum foil and cotton wool to induce very slow cooling.

  • Growth: Allow the system to reach room temperature over 12–24 hours. Place in a refrigerator (4°C) for an additional 24 hours if yield is low.

Troubleshooting Guide (Q&A)

Issue 1: No Nucleation (Clear Solution)

Q: I set up the vapor diffusion experiment 7 days ago, but the solution in the inner vial is still perfectly clear. What happened?

A: This indicates the system has not reached critical supersaturation.

  • Cause: The ratio of solute to solvent is too low, or the anti-solvent is not diffusing efficiently.

  • Fix:

    • Increase Concentration: Repeat the setup with 30 mg (instead of 20 mg) in the same volume of solvent.

    • Change Anti-Solvent: If using Pentane, switch to Diethyl Ether . Ether is more miscible with DMF/DMSO, creating a stronger driving force for precipitation.

    • Scratching: Gently scratch the inner wall of the glass vial with a glass pipette tip to provide nucleation sites.

Issue 2: Rapid Precipitation (Amorphous Solid)

Q: Within hours of adding the anti-solvent, a white powder formed at the bottom. These are not crystals.

A: The "crashing out" effect occurs when supersaturation spikes too quickly.

  • Cause: The anti-solvent diffused too fast, or the initial concentration was too close to saturation.

  • Fix:

    • Slow Down Diffusion: Use a narrower inner vial or place a parafilm layer with a single pinhole over the inner vial to restrict vapor exchange.

    • Dilute: Reduce the starting concentration by 20%.

    • Temperature: Conduct the experiment at a lower temperature (4°C), which slows down diffusion kinetics.

Issue 3: Twinning or "Hair-like" Needles

Q: I have crystals, but they are extremely thin needles that clump together. XRD analysis says they are twinned.

A: Needle habits are common for planar pyrazine derivatives due to strong


-

stacking in one dimension.
  • Cause: Fast growth along the stacking axis.

  • Fix:

    • Change Solvent Polarity: Switch from Ethanol to a Methanol/Acetonitrile (1:1) mixture. Changing the hydrogen-bonding environment can disrupt the preferential growth axis, encouraging blockier (3D) growth.

    • Slower Evaporation: If using Method B, cover the vial with Parafilm and poke only 1–2 small holes to extend the evaporation time to 2–3 weeks.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for optimizing crystal growth based on visual results.

CrystalOptimization Start Start: Initial Experiment (Vapor Diffusion or Slow Cool) Observation Observe Result (after 3-5 days) Start->Observation Clear Solution remains clear (Undersaturated) Observation->Clear No Solid Powder Amorphous Powder (Precipitation too fast) Observation->Powder White Precipitate Needles Thin Needles / Clumps (Growth too fast / 1D stacking) Observation->Needles Hair-like crystals Single Block/Plate Crystals (Success) Observation->Single Distinct geometric shapes Action_Conc Action: Increase Conc. or Switch Anti-solvent Clear->Action_Conc Action_Slow Action: Restrict Diffusion (Pinhole Parafilm) or Dilute Powder->Action_Slow Action_Solvent Action: Change Solvent System (e.g., Add Acetonitrile) Needles->Action_Solvent Action_Conc->Start Retry Action_Slow->Start Retry Action_Solvent->Start Retry

Caption: Troubleshooting logic flow for N'-acetylpyrazine-2-carbohydrazonamide crystallization. Blue indicates the starting point, Green indicates success, and Red/Yellow indicate common failure modes requiring protocol adjustment.

References

  • BenchChem. (2025).[1][2] Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 30914, Acetylpyrazine. Retrieved from

  • International Union of Crystallography. (2006). Pyrazine-2-carbohydrazide: a three-dimensional hydrogen-bonded framework structure. Acta Crystallographica Section E. Retrieved from

  • MDPI. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Retrieved from

  • ResearchGate. (2020). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. Retrieved from

Sources

Purification strategies for low-yield pyrazine derivative reactions

[1]

Status: Operational Ticket Focus: Low-yield reaction workup, isolation of volatile heterocycles, chromatography troubleshooting. Assigned Specialist: Senior Application Scientist

Introduction: The "Pyrazine Paradox"

Pyrazine derivatives present a unique dual-challenge in organic synthesis, often described as the "Pyrazine Paradox." They are electron-deficient nitrogen heterocycles, making them chemically robust yet synthetically difficult to functionalize in high yields. Simultaneously, they possess physicochemical properties—low pKa (~0.6), high volatility in low molecular weight (MW) analogues, and significant basicity—that cause them to fail during standard purification workflows.

This guide addresses the three most common failure modes: Chromatographic Tailing , Evaporative Yield Loss , and Incomplete Extraction .

Module 1: Chromatography Troubleshooting

Q: My product streaks from the baseline to the solvent front on silica gel. How do I fix this tailing?

A: The issue is the interaction between the pyrazine nitrogens and acidic silanols.

Standard silica gel is slightly acidic (pH 6–7). Although pyrazines are weak bases (pKa ~0.6), the localized electron density on the nitrogen atoms hydrogen-bonds with the free silanol groups (Si-OH) on the stationary phase. This causes "streaking" or "tailing," where the product elutes over a wide volume, diluting fractions and co-eluting with impurities.

Strategy 1: Mobile Phase Modification (The "Competitor" Method)

Add a basic modifier to your mobile phase to block the silanol sites.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both your weak (Hexane/DCM) and strong (EtOAc/MeOH) solvent reservoirs.

  • Why it works: The modifier is more basic than the pyrazine. It preferentially binds to the acidic silanols, creating a "shield" that allows the pyrazine to pass through without dragging.

Strategy 2: Stationary Phase Switching

If modifiers fail, switch the stationary phase entirely.

  • Amine-Functionalized Silica: Use pre-packed amine (NH2) columns. These are chemically bonded with basic groups, neutralizing the surface acidity. This eliminates the need for TEA in the solvent [1].

  • Alumina (Basic): For very sensitive pyrazines, basic alumina is an excellent alternative to silica, though it often has lower theoretical plate counts (lower resolution).

Q: I have a mixture of Pyrazines and Imidazoles. They co-elute. How do I separate them?

A: Exploit the basicity difference. Imidazoles are significantly more basic (pKa ~7.0) and polar than pyrazines (pKa ~0.6).

  • The Fix: Use standard silica gel without amine modifiers.

  • Mechanism: The silica will strongly retain the imidazole (due to its higher basicity/polarity), while the pyrazine will elute earlier. A gradient of 90:10 Hexane:Ethyl Acetate is often effective for eluting pyrazines while sticking imidazoles to the column [2].[1][2]

Module 2: The "Vanishing Product" (Volatility Management)

Q: My LCMS showed 50% conversion, but after rotary evaporation, I have <5% yield. Where did it go?

A: You likely sublimed your product or lost it to an azeotrope.

Low MW alkyl pyrazines (e.g., methylpyrazine, dimethylpyrazine) are highly volatile. They form low-boiling azeotropes with common solvents (water, DCM, methanol) and are stripped away during vacuum concentration.

Protocol: The "Salt-Lock" Isolation

Convert the volatile pyrazine into a non-volatile salt before drying.

  • Reaction Workup: Perform your standard extraction.

  • Salt Formation: Dissolve the organic layer in Diethyl Ether or 1,4-Dioxane.

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

    • Note: Because pyrazines are weak bases, you need a strong acid concentration to drive the equilibrium to the protonated salt.

  • Precipitation: The pyrazine-HCl salt should precipitate as a solid.

  • Filtration: Filter the solid. Do not rotary evaporate.

  • Recovery: When ready for the next step or analysis, neutralize the salt with mild base (NaHCO3) in the presence of your next reaction solvent.

Protocol: Azeotrope Breaking

If you must keep the free base:

  • Avoid: DCM and Methanol (high volatility/azeotrope risk).

  • Use: Pentane or Diethyl Ether (very low boiling points allow removal without heating).

  • Vacuum Control: Do not use full vacuum (< 10 mbar). Set the rotary evaporator to > 200 mbar and keep the bath temperature < 30°C .

Module 3: Extraction & Workup Logic

Q: I tried an acid/base extraction, but the pyrazine stayed in the organic layer. Why?

A: Your acid wash wasn't strong enough.

This is the most common error. Researchers assume pyrazines behave like pyridines (pKa ~5.2). They do not.

  • Pyrazine pKa: ~0.65 [3].[3]

  • The Math: To protonate 99% of a base into the aqueous layer, the pH must be 2 units below the pKa.

  • Requirement: You need an aqueous phase with pH < -1.4 .

    • Failure: Washing with 1M HCl (pH ~0) will only partially protonate the pyrazine, leaving a significant amount in the organic layer.

    • Success: You must use concentrated acids (e.g., 6M HCl) for the extraction, which may be incompatible with other functional groups in your molecule.

Recommended Workflow: Strong Cation Exchange (SCX)

For low-yield reactions where harsh acid extraction is risky, use Solid Phase Extraction (SPE).

  • Load: Dissolve crude mixture in MeOH/DCM and load onto an SCX (Sulfonic Acid) cartridge.

  • Wash: Flush with MeOH. Neutral impurities and non-basic byproducts elute.

  • Elute: Flush with 2M NH3 in Methanol . The ammonia is basic enough to displace the weak pyrazine base.

  • Result: Pure pyrazine elutes; polymeric tars remain on the cartridge.

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the optimal purification method based on pyrazine volatility and polarity.

PyrazinePurificationStartCrude Pyrazine MixtureCheckVolIs the Pyrazine Volatile?(MW < 150 or Alkyl substituted?)Start->CheckVolVolatileYes: High Volatility RiskCheckVol->VolatileYesNonVolatileNo: Standard HandlingCheckVol->NonVolatileNoSaltMethod A: Salt Formation(HCl/Dioxane precip.)Volatile->SaltLowVacMethod B: Low-Temp Distillation(>200 mbar, <30°C)Volatile->LowVacCheckPolarityCheck Impurity ProfileNonVolatile->CheckPolarityTailingProblem: Tailing on TLC/LCCheckPolarity->TailingImidazolesProblem: Imidazole ImpuritiesCheckPolarity->ImidazolesAmineColUse Amine-Functionalized Silica(No modifier needed)Tailing->AmineColBest OptionTEAAdd 1% TEA to Mobile PhaseTailing->TEAAlternativeStdSilicaUse Standard Silica(Retains Imidazoles)Imidazoles->StdSilica

Figure 2: SCX Purification Workflow

Caption: Step-by-step mechanism for isolating weak bases (pyrazines) using Strong Cation Exchange.

SCX_WorkflowStep11. LOADCrude in MeOHPyrazine (B) binds to SO3HStep22. WASHPure MeOHNeutrals/Tars eluteStep1->Step2 Remove ImpuritiesStep33. ELUTE2M NH3 in MeOHNH3 displaces PyrazineStep2->Step3 Switch SolventStep44. COLLECTPyrazine in filtratePolymer remains on col.Step3->Step4 Recover Product

Quick Reference Data: Stationary Phase Selection

Stationary PhaseSurface ChemistryBest For...Modifiers Needed?
Standard Silica Acidic (Si-OH)Separating Pyrazines from Imidazoles (Imidazoles stick).Yes (TEA) if tailing occurs.
Amine Silica Basic (Si-NH2)General Pyrazine purification; eliminates tailing.No.
C18 (Reverse Phase) HydrophobicPolar, water-soluble pyrazines.0.1% Formic Acid (helps peak shape).
Alumina (Basic) Basic (Al-OH)Acid-sensitive pyrazines; very volatile compounds.No.

References

  • Teledyne ISCO. (2012).[4] RediSep amine functionalized column: Purification of basic heterocycles.[5] Teledyne ISCO Application Notes. Link

  • Biotage / BenchChem. (2025).[1][6] Addressing challenges in the characterization of complex pyrazine derivatives. BenchChem Technical Guides. Link

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Pyrazine. Organic Chemistry Data. Link

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars.[2] Journal of Chromatographic Science.[7] Link

  • LibreTexts. (2022).[8] Step-by-Step Procedures for Rotary Evaporation. Chemistry LibreTexts. Link

Validation & Comparative

Comparative Guide: Validating Purity of N'-acetylpyrazine-2-carbohydrazonamide via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a rigorous purity validation protocol for


-acetylpyrazine-2-carbohydrazonamide  (APCH), a critical intermediate in the synthesis of antitubercular and antiviral pyrazine derivatives.

The Challenge: Traditional HPLC-UV methods often fail to distinguish between APCH and its unreacted precursor, pyrazine-2-carbohydrazide, due to their identical pyrazine chromophores and similar polarities. This lack of specificity risks "silent impurities" entering downstream drug development.

The Solution: This guide details a High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) workflow. By leveraging mass specificity (


 181.07 vs. 

139.06), researchers can achieve a Limit of Quantitation (LOQ) two orders of magnitude lower than UV detection, ensuring ICH Q2(R1) compliance for trace impurity analysis.

Molecular Context & Impurity Logic

To validate purity, one must first understand the genesis of impurities. APCH is typically synthesized via the acetylation of pyrazine-2-carbohydrazide. The structural similarity between the reactant and product is the primary analytical hurdle.

Synthesis & Impurity Pathway

The following diagram illustrates the synthesis pathway and the specific points where impurities are introduced.

G Start Pyrazine-2-carboxylic Acid (Starting Material) Inter Pyrazine-2-carbohydrazide (Precursor) Start->Inter Esterification & Hydrazinolysis Target N'-acetylpyrazine-2- carbohydrazonamide (Target: m/z 181) Inter->Target Acetylation (Ac2O / AcOH) Impurity1 Impurity A: Unreacted Precursor (m/z 139) Inter->Impurity1 Incomplete Reaction Impurity2 Impurity B: Di-acetylated Side Product (m/z 223) Target->Impurity2 Over-Acetylation

Figure 1: Synthesis pathway of APCH highlighting the origin of critical impurities (A and B) that co-elute in standard UV methods.

Comparative Analysis: MS vs. Conventional Techniques[1]

The following table objectively compares Mass Spectrometry against standard laboratory techniques for this specific analyte.

FeatureHPLC-UV (254 nm)1H-NMR (DMSO-d6)LC-MS/MS (ESI+)
Specificity Low. The pyrazine ring dominates UV absorption. The acetyl group adds minimal UV distinctiveness.High. Distinct methyl singlet (

~2.0 ppm) vs. aromatic protons.
Very High. Separates based on

.[1] Precursor (139) and Product (181) are fully resolved.
Sensitivity (LOD) ~0.1% (Standard)~1% (Low sensitivity for trace impurities)< 0.001% (Trace level)
Throughput High (10-15 min run)Low (Long scan times for trace detection)High (3-5 min MRM run)
Risk Factor Co-elution: Precursor and Target have similar LogP, leading to overlapping peaks.Quantification Error: Integration of small impurity peaks is prone to baseline noise.Matrix Effects: Ion suppression is possible but manageable with stable isotope standards.

Verdict: While NMR is essential for structural confirmation, LC-MS/MS is the only viable method for quantitative purity validation below the 0.1% threshold required for pharmaceutical intermediates [1].

Experimental Protocol: LC-MS/MS Validation Workflow

This protocol is designed for a Triple Quadrupole (QqQ) system operating in Multiple Reaction Monitoring (MRM) mode, which offers the highest sensitivity for targeted impurity quantification.

Sample Preparation
  • Solvent: Dissolve 1 mg of APCH in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove particulate matter.
    
  • Dilution: Prepare a working standard of 10

    
    g/mL for system suitability testing.
    
Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts)

    • 1-4 min: 5%

      
       60% B (Linear gradient)
      
    • 4-5 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Critical for Specificity):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
APCH (Target) 181.1

139.1 15Loss of Acetyl/Ketene (

, -42 Da)
79.0 30Pyrazine ring fragmentation
Impurity A 139.1

108.0 20Loss of Hydrazine moiety
Validation Logic (The "Self-Validating" System)

To ensure trustworthiness, the system must include a System Suitability Test (SST) before every batch:

  • Resolution Check: Inject a mixture of Precursor (Impurity A) and Target (APCH). Baseline resolution (

    
    ) is not required for MS, but retention time stability (
    
    
    
    0.1 min) is mandatory.
  • Sensitivity Check: Inject a standard at the Limit of Quantitation (LOQ). S/N ratio must be

    
    .
    

Data Interpretation & Visualization

The following workflow diagram demonstrates the logical flow of data processing, ensuring that "silent" UV impurities are flagged by the MS system.

Workflow cluster_0 Acquisition cluster_1 Detection Logic cluster_2 Result Sample Sample Injection Sep UHPLC Separation (C18 Column) Sample->Sep Ion ESI+ Ionization Sep->Ion Q1 Q1 Filter: Select m/z 181 (Target) Select m/z 139 (Impurity) Ion->Q1 Q2 Collision Cell: Fragmentation Q1->Q2 Q3 Q3 Filter: Detect Fragments Q2->Q3 Decision Purity Calculation: (Area Target / Total Area) * 100 Q3->Decision

Figure 2: Step-by-step MS/MS data acquisition workflow for purity calculation.

Mechanistic Insight: The "Ketene Loss"

The specific validation of APCH relies on the characteristic neutral loss of ketene (


, 42 Da) .
  • In the collision cell, the acetyl group on the hydrazide nitrogen is labile.

  • The transition

    
     confirms the presence of the acetyl group.
    
  • If a peak appears at retention time X with

    
     139 but no parent at 181, it confirms the presence of Impurity A  (unreacted starting material).
    

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.Link

  • Jordi Labs. (2024). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).[2][3][4]Link

  • Royal Society of Chemistry. (2010). Guide to achieving reliable quantitative LC-MS measurements.Link

  • ScienceReady. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns.[5][6]Link

Sources

A Guide to the Spectral Data Comparison of N'-acetylpyrazine-2-carbohydrazonamide with Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the predicted spectral data for N'-acetylpyrazine-2-carbohydrazonamide against established reference standards. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds. This document emphasizes the importance of robust analytical techniques in confirming molecular structure and purity, adhering to the principles of scientific integrity and good laboratory practice.

Introduction: The Imperative of Spectral Analysis in Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is underpinned by rigorous analytical characterization. Unambiguous confirmation of a molecule's structure is a critical first step, ensuring that subsequent biological and toxicological studies are conducted on the correct compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this process. Each technique provides a unique and complementary piece of the structural puzzle.

N'-acetylpyrazine-2-carbohydrazonamide is a compound of interest due to its structural relation to pyrazinamide, a first-line antitubercular drug. The introduction of the acetyl and hydrazonamide functionalities is anticipated to modulate its biological activity. Therefore, a thorough understanding of its spectral characteristics is paramount. In the absence of published experimental data for N'-acetylpyrazine-2-carbohydrazonamide, this guide presents a predicted spectral analysis based on established principles and data from closely related compounds. This predictive approach serves as a valuable roadmap for researchers synthesizing and characterizing this molecule.

Reference Standards: Establishing a Baseline for Comparison

For a meaningful spectral comparison, it is essential to select appropriate reference standards. For this guide, we have chosen two well-characterized compounds:

  • Pyrazinamide: As the parent amide, its spectral data provides a foundational understanding of the pyrazine ring system's contribution to the overall spectrum.

  • Isoniazid (Isonicotinohydrazide): A widely used antitubercular drug, isoniazid is an excellent reference for the hydrazide functional group, offering insights into the spectral behavior of the N-N and N-H bonds.

A thorough analysis of the similarities and differences between the spectra of N'-acetylpyrazine-2-carbohydrazonamide and these standards will allow for confident structural elucidation.

Experimental Protocols: A Framework for Reliable Data Acquisition

The following protocols are detailed to ensure the acquisition of high-quality, reproducible spectral data, adhering to Good Laboratory Practice (GLP) principles.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-¹³ (¹³C) chemical environments within the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on sample solubility and the need to avoid overlapping solvent peaks with signals of interest.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 16 ppm.

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before acquiring the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands and assign them to specific functional groups (e.g., N-H stretch, C=O stretch, C=N stretch).

  • Compare the peak positions and intensities to the reference standards.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

  • Ionization Mode: Positive and negative ion modes should be explored to determine the optimal ionization conditions.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: Typically 3-5 kV.

  • Fragmentor Voltage: Vary the fragmentor voltage to induce fragmentation and obtain tandem MS (MS/MS) spectra.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups.

Comparative Spectral Analysis

This section presents the predicted spectral data for N'-acetylpyrazine-2-carbohydrazonamide and compares it with the experimental data of the reference standards.

Molecular Structures

Caption: Molecular structures of the target compound and reference standards.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum is invaluable for mapping the proton environment of a molecule. Below is a comparison of the predicted chemical shifts for N'-acetylpyrazine-2-carbohydrazonamide with the experimental data for the reference standards.

Proton Assignment N'-acetylpyrazine-2-carbohydrazonamide (Predicted) Pyrazinamide [6]Isoniazid
Pyrazine H-3~9.3 ppm (s)9.25 ppm (s)-
Pyrazine H-5~8.9 ppm (d)8.77 ppm (d)-
Pyrazine H-6~8.8 ppm (d)8.76 ppm (d)-
-NH- (Amide)~12.4 ppm (s)8.35, 7.96 ppm (br s)10.10 ppm (s)
-NH- (Hydrazone)~11.8 ppm (s)-4.65 ppm (br s)
-CH₃ (Acetyl)~2.2 ppm (s)--
Pyridine H-2, H-6--8.74-8.79 ppm (m)
Pyridine H-3, H-5--7.72-7.79 ppm (m)

Analysis:

  • Pyrazine Protons: The protons on the pyrazine ring of the target compound are expected to be deshielded due to the electron-withdrawing nature of the carbohydrazonamide group, similar to pyrazinamide. The chemical shifts are predicted to be slightly downfield compared to pyrazinamide.

  • Amide and Hydrazone Protons: The presence of two distinct -NH- protons is a key feature. The amide proton is expected to be significantly deshielded, appearing at a very low field, a characteristic also observed in related hydrazone structures.[7][8][9] The hydrazone -NH- proton is also expected to be downfield.

  • Acetyl Protons: A sharp singlet around 2.2 ppm is predicted for the three protons of the acetyl group.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment N'-acetylpyrazine-2-carbohydrazonamide (Predicted) Pyrazinamide [6][10]Isoniazid
C=O (Amide)~165 ppm165.11 ppm163.95 ppm
C=N (Hydrazone)~148 ppm--
Pyrazine C-2~145 ppm145.06 ppm-
Pyrazine C-3~147 ppm147.36 ppm-
Pyrazine C-5~144 ppm143.64 ppm-
Pyrazine C-6~143 ppm143.35 ppm-
C=O (Acetyl)~170 ppm--
-CH₃ (Acetyl)~21 ppm--
Pyridine C-2, C-6--150.16 ppm
Pyridine C-3, C-5--121.00 ppm
Pyridine C-4--140.27 ppm

Analysis:

  • Carbonyl Carbons: Two distinct carbonyl signals are predicted for the target compound, one for the amide and one for the acetyl group. The amide carbonyl is expected to be in a similar region to that of pyrazinamide.

  • Iminyl Carbon: The C=N carbon of the hydrazone is a key identifier and is predicted to appear around 148 ppm.

  • Pyrazine Carbons: The chemical shifts of the pyrazine ring carbons are expected to be similar to those in pyrazinamide.

FT-IR Spectral Data Comparison

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups.

Functional Group N'-acetylpyrazine-2-carbohydrazonamide (Predicted, cm⁻¹) Pyrazinamide (cm⁻¹) [1][4][5][11]Isoniazid (cm⁻¹)
N-H Stretch3400-3100 (multiple bands)3414, 3154~3300
C-H Stretch (Aromatic)3100-3000~3050~3050
C=O Stretch (Amide I)~16901698~1660
C=N Stretch~1630-~1630
N-H Bend (Amide II)~15801596~1550
Pyrazine Ring Vibrations~1500-1400, ~11501374, 1166-

Analysis:

  • N-H Stretching: The presence of multiple N-H bonds in the target molecule is expected to give rise to a complex set of absorption bands in the 3400-3100 cm⁻¹ region.

  • C=O Stretching: A strong absorption band around 1690 cm⁻¹ is predicted for the amide carbonyl, similar to pyrazinamide. A second carbonyl from the acetyl group may overlap or appear as a shoulder.

  • C=N Stretching: A characteristic absorption for the imine bond of the hydrazone is expected around 1630 cm⁻¹.[12][13][14]

  • Pyrazine Ring Vibrations: Characteristic skeletal vibrations for the pyrazine ring are expected, which can be compared to the well-defined peaks in the spectrum of pyrazinamide.[3][15][16]

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

Parameter N'-acetylpyrazine-2-carbohydrazonamide (Predicted) Pyrazinamide [6][17][18]Isoniazid
Molecular Weight 179.17 g/mol 123.11 g/mol 137.14 g/mol
[M+H]⁺ m/z 180m/z 124m/z 138
Key Fragments m/z 138 (loss of -COCH₃), m/z 106 (pyrazine carboxamide fragment), m/z 79 (pyrazine ring fragment)m/z 79 (loss of -CONH₂)m/z 107 (loss of -NHNH₂), m/z 78 (pyridine fragment)

Analysis:

  • Molecular Ion: The primary goal is to observe the protonated molecular ion at m/z 180.

  • Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the acetyl group (42 Da) and cleavage of the N-N bond. The observation of fragments corresponding to the pyrazine carboxamide moiety (m/z 106) and the pyrazine ring (m/z 79) would provide strong evidence for the proposed structure. The fragmentation patterns of pyrazine derivatives are well-documented and can serve as a guide.[19][20][21][22][23]

Workflow and Logic Visualization

G cluster_0 Compound Synthesis & Purification cluster_1 Spectral Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Structural Confirmation Synthesis Synthesis of N'-acetylpyrazine-2-carbohydrazonamide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Comparison Comparative Analysis NMR->Comparison FTIR->Comparison MS->Comparison Predicted_Data Predicted Spectral Data (Based on Analogs) Predicted_Data->Comparison Reference_Data Reference Standard Data (Pyrazinamide, Isoniazid) Reference_Data->Comparison Confirmation Structural Elucidation and Confirmation of Purity Comparison->Confirmation

Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of N'-acetylpyrazine-2-carbohydrazonamide.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of N'-acetylpyrazine-2-carbohydrazonamide. By comparing its predicted NMR, FT-IR, and MS data with that of the well-characterized reference standards, pyrazinamide and isoniazid, a clear strategy for structural confirmation is outlined. The detailed experimental protocols serve as a robust framework for acquiring high-quality data, ensuring the integrity and reliability of the analytical results. This systematic approach is fundamental in the early stages of drug discovery and development, providing the necessary confidence in the molecular identity of novel compounds. It is our hope that this guide will be a valuable resource for researchers working on the synthesis and characterization of this and other novel pyrazine derivatives.

References

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  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... ResearchGate. [Link]

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A Comparative Guide to Efficacy Validation: In Silico vs. In Vitro Methodologies for N'-acetylpyrazine-2-carbohydrazonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and resource-intensive. For novel compounds such as N'-acetylpyrazine-2-carbohydrazonamide, a molecule showcasing potential therapeutic activity, rigorous efficacy validation is paramount. This guide provides an in-depth comparison of two cornerstone validation methodologies: in silico computational modeling and in vitro cell-based assays. We will explore the rationale, protocols, and relative merits of each approach, offering researchers, scientists, and drug development professionals a comprehensive framework for strategic decision-making in the preclinical evaluation of this and similar carbohydrazonamide derivatives.

Introduction to N'-acetylpyrazine-2-carbohydrazonamide and the Imperative of Efficacy Validation

N'-acetylpyrazine-2-carbohydrazonamide belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, which may include anticancer and antimicrobial properties.[1][2][3] The validation of its therapeutic efficacy is a critical step that informs go/no-go decisions in the drug development pipeline. Early-stage validation relies on a complementary interplay between predictive computational methods and empirical biological assays. This guide will use a plausible, albeit hypothetical, scenario where N'-acetylpyrazine-2-carbohydrazonamide is investigated as a potential inhibitor of a key protein kinase involved in cancer cell proliferation.

Part 1: In Silico Validation: The Predictive Power of Molecular Docking

In silico validation utilizes computational methods to predict the interaction between a ligand (the drug candidate) and its biological target.[4] Molecular docking, a principal technique in this domain, models the binding of a small molecule to the active site of a receptor, providing insights into binding affinity and interaction patterns.[5] This approach is invaluable for high-throughput virtual screening and for prioritizing candidates for more resource-intensive experimental testing.[6]

The Rationale for Molecular Docking

The central hypothesis of molecular docking is that a drug's efficacy is correlated with its binding affinity and specificity to a biological target.[6] By simulating the ligand-protein interaction at an atomic level, we can predict the binding energy and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[6] This predictive capability allows for the early-stage filtration of compounds that are unlikely to be effective, thereby conserving time and resources.

Experimental Protocol: Molecular Docking of N'-acetylpyrazine-2-carbohydrazonamide

This protocol outlines a typical molecular docking workflow using widely accessible software.

Objective: To predict the binding affinity and mode of interaction of N'-acetylpyrazine-2-carbohydrazonamide with a hypothetical protein kinase target.

Materials:

  • 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

  • 3D structure of N'-acetylpyrazine-2-carbohydrazonamide (generated using chemical drawing software like ChemDraw and energy-minimized).

  • Molecular docking software (e.g., AutoDock Vina).[7]

  • Visualization software (e.g., PyMOL or UCSF Chimera).[7]

Methodology:

  • Protein Preparation:

    • Download the 3D structure of the target kinase from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges.[5]

    • Define the binding site (grid box) based on the location of the known active site.

  • Ligand Preparation:

    • Draw the 2D structure of N'-acetylpyrazine-2-carbohydrazonamide and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

    • Define the rotatable bonds of the ligand.[5]

  • Molecular Docking:

    • Run the docking simulation using AutoDock Vina, which will systematically explore different conformations of the ligand within the defined binding site.[7]

    • The software will calculate the binding affinity (in kcal/mol) for the most favorable binding poses.

  • Analysis of Results:

    • Visualize the docked poses of the ligand within the protein's active site using PyMOL or Chimera.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • The predicted binding affinity provides a quantitative measure of the potential efficacy.

Below is a Graphviz diagram illustrating the in silico molecular docking workflow.

in_silico_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Generate Ligand Structure PrepLig Prepare Ligand (Energy minimization) Ligand->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Binding Poses & Affinity Dock->Analyze Visualize Visualize Interactions (e.g., PyMOL) Analyze->Visualize

Caption: Workflow for in silico molecular docking.

Part 2: In Vitro Validation: Empirical Evidence from Cell-Based Assays

In vitro validation involves experiments conducted in a controlled environment outside of a living organism, typically using cell cultures.[8] These assays provide direct biological evidence of a compound's effect on cellular processes. Cell viability assays, such as the MTT assay, are fundamental for assessing the cytotoxic or cytostatic effects of potential anticancer agents.[9]

The Rationale for In Vitro Cell Viability Assays

The primary goal of a cell viability assay is to determine the concentration at which a compound exhibits a biological effect, such as inhibiting cell proliferation or inducing cell death.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4][9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[4] This allows for the quantification of the compound's dose-dependent efficacy.

Experimental Protocol: MTT Assay for N'-acetylpyrazine-2-carbohydrazonamide

This protocol details the steps for evaluating the effect of N'-acetylpyrazine-2-carbohydrazonamide on the viability of a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N'-acetylpyrazine-2-carbohydrazonamide in a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer cells).[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • N'-acetylpyrazine-2-carbohydrazonamide.

  • MTT solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[10]

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of N'-acetylpyrazine-2-carbohydrazonamide in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

    • During this time, viable cells will convert the MTT into formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Below is a Graphviz diagram illustrating the in vitro MTT assay workflow.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat Cells with Compound Dilutions Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (2-4 hours) MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate Cell Viability (%) Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for in vitro MTT cell viability assay.

Comparative Analysis: In Silico vs. In Vitro

FeatureIn Silico (Molecular Docking)In Vitro (MTT Assay)
Principle Predictive modeling of ligand-protein interactions.[6]Direct measurement of cellular metabolic activity.[4]
Data Output Binding affinity (kcal/mol), interaction modes.[6]IC50 value (µM), dose-response curve.
Time Requirement Rapid (hours to days).Slower (days to weeks).[8]
Cost Low (primarily computational resources).Higher (reagents, cell culture, equipment).[8]
Throughput High (can screen large libraries of compounds).Lower to medium.
Biological Relevance Indirect, predictive.Direct, empirical evidence in a biological system.
Limitations Accuracy depends on the quality of the protein structure and scoring functions. Does not account for complex cellular processes.Does not reveal the mechanism of action. Results can be influenced by experimental conditions.

Synergistic Integration for Robust Efficacy Validation

Neither in silico nor in vitro validation alone provides a complete picture of a drug candidate's potential. The most effective approach is a synergistic one. In silico screening can be used to identify a smaller, more promising subset of compounds from a large library. These prioritized candidates can then be subjected to rigorous in vitro testing to confirm their biological activity. This integrated workflow enhances the efficiency and cost-effectiveness of the drug discovery process.

Conclusion

The validation of N'-acetylpyrazine-2-carbohydrazonamide's efficacy necessitates a multi-faceted approach. In silico methods like molecular docking offer a rapid and cost-effective means of predicting its interaction with a biological target, while in vitro assays such as the MTT assay provide essential empirical data on its biological effects in a cellular context. By understanding the principles, protocols, and comparative strengths of each methodology, researchers can strategically design a validation cascade that is both scientifically robust and economically viable, ultimately accelerating the translation of promising molecules into novel therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.